Yohimbine-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
trideuterio(113C)methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1/i1+1D3 |
InChI Key |
BLGXFZZNTVWLAY-BRIZNRDQSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Yohimbine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Yohimbine-13C,d3, an isotopically labeled form of the indole alkaloid Yohimbine. This document details its chemical properties, its primary application as an internal standard in quantitative analysis, relevant experimental protocols, and its known interactions with key signaling pathways.
Core Concepts: Introduction to this compound
This compound is a stable isotope-labeled version of Yohimbine, a naturally occurring alkaloid primarily sourced from the bark of the Pausinystalia yohimbe tree.[1] The labeling involves the incorporation of one carbon-13 (¹³C) atom and three deuterium (²H or D) atoms into the yohimbine structure. This modification results in a molecule with a higher molecular weight than its unlabeled counterpart, which is crucial for its application in mass spectrometry-based quantitative analysis.
The primary and most significant application of this compound is as an internal standard for the accurate quantification of yohimbine in various biological and pharmaceutical matrices.[2] Its chemical and physical properties are nearly identical to those of unlabeled yohimbine, ensuring similar behavior during sample preparation and chromatographic separation. However, its distinct mass allows it to be differentiated by a mass spectrometer, enabling precise and accurate measurement of the analyte of interest.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₀¹³CH₂₃D₃N₂O₃ |
| Molecular Weight | 358.45 g/mol |
| CAS Number | 1261254-59-4 |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Isotopic Purity | Typically ≥99 atom % ¹³C; ≥99 atom % D |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Recommended at -20°C for long-term stability |
Data compiled from multiple sources.[3][4][5]
Application in Quantitative Analysis
This compound is the preferred internal standard for quantitative analysis of yohimbine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[2]
Experimental Protocol: Quantification of Yohimbine using LC-MS/MS with this compound Internal Standard
The following is a representative protocol for the quantification of yohimbine in a sample matrix. This protocol should be optimized and validated for specific applications.
2.1.1. Materials and Reagents
-
Yohimbine analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate (for mobile phase modification)
-
Sample matrix (e.g., plasma, serum, tissue homogenate, or dietary supplement extract)
2.1.2. Sample Preparation
-
Spiking of Internal Standard: To a known volume or weight of the sample, add a precise amount of this compound solution to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation (for biological samples): Add 3 volumes of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis. The supernatant may be further diluted if necessary.
2.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for the separation of yohimbine.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both yohimbine and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Yohimbine | 355.2 | 144.1 |
| This compound | 359.2 | 144.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion is often a common fragment, while the precursor ion is the protonated molecule [M+H]⁺.
2.1.4. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of yohimbine and a constant concentration of this compound.
-
Ratio Calculation: For each standard and sample, calculate the peak area ratio of the analyte (yohimbine) to the internal standard (this compound).
-
Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to determine the concentration of yohimbine in the unknown samples.
Method Validation Data
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of yohimbine, which would be expected to be similar for a method employing this compound as an internal standard.
| Parameter | Typical Value |
| Linearity (r²) | ≥0.999 |
| Limit of Detection (LOD) | < 100 ppt |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 99 - 103% |
| Precision (% RSD) | < 5% |
Data are representative and compiled from published methods for yohimbine quantification.[6][7]
Synthesis of this compound
The synthesis of yohimbine is a complex multi-step process due to its pentacyclic structure with multiple chiral centers. The introduction of isotopic labels adds further complexity. While the specific proprietary synthesis of commercially available this compound is not publicly disclosed, a general synthetic strategy would involve the use of isotopically labeled starting materials.
A plausible approach would be the use of ¹³C- and deuterium-labeled methyl iodide (¹³CD₃I) in the final esterification step of yohimbic acid to introduce the labeled methyl ester group. This late-stage introduction of the isotopic labels is often preferred to maximize the incorporation efficiency and minimize the cost associated with carrying labeled intermediates through a lengthy synthesis.
Yohimbine and Cellular Signaling Pathways
Yohimbine is primarily known as a selective antagonist of α2-adrenergic receptors.[8][9] This interaction is the basis for many of its physiological effects. Additionally, research has demonstrated that yohimbine can modulate other signaling pathways, including the Wnt/β-catenin and PLCγ1 pathways.
α2-Adrenergic Receptor Antagonism
Yohimbine competes with norepinephrine for binding to presynaptic α2-adrenergic receptors.[9] The blockade of these inhibitory autoreceptors leads to an increased release of norepinephrine into the synaptic cleft, resulting in enhanced sympathetic nervous system activity.[9]
Caption: Yohimbine antagonizes presynaptic α2-adrenergic receptors.
Wnt/β-catenin Signaling Pathway Inhibition
Studies have shown that yohimbine can inhibit the Wnt/β-catenin signaling pathway.[10][11] This pathway is crucial for cell proliferation and differentiation. Yohimbine has been observed to decrease the nuclear accumulation of β-catenin, a key transcriptional co-activator in this pathway.[10]
Caption: Yohimbine inhibits the nuclear accumulation of β-catenin.
Downregulation of PLCγ1 Signaling Pathway
Yohimbine has been found to suppress the proliferation of vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF)-BB by downregulating the Phospholipase Cγ1 (PLCγ1) signaling pathway.[12][13][14] This effect is independent of its α2-adrenergic receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Yohimbine hydrochloride inhibits skin melanin synthesis by regulating wnt/β-catenin and p38/MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Yohimbine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Yohimbine-13C,d3, its biological mechanism of action, and detailed experimental protocols for its use as an internal standard in quantitative analysis.
Core Chemical Properties
This compound is a stable isotope-labeled version of Yohimbine, an indole alkaloid. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification of yohimbine.[1]
| Property | Value | Source |
| Chemical Name | Yohimbine-(methyl-13C,d3 ester) | [2][3] |
| Molecular Formula | C₂₀¹³CH₂₃D₃N₂O₃ | [4][5] |
| Molecular Weight | 358.45 g/mol | [2][3][4][5] |
| CAS Number | 1261254-59-4 | [2][3][4] |
| Isotopic Purity (¹³C) | ≥99 atom % | [2] |
| Isotopic Purity (D) | ≥98 atom % | [2] |
| Mass Shift | M+4 | [2][3] |
| Appearance | Solid | [1][2][3] |
| Melting Point | 288-290 °C (decomposes) | [2][3] |
| Storage Temperature | -20°C | [1][2][3] |
Spectroscopic and Chromatographic Data
Mass Spectrometry
Yohimbine is readily ionized by electrospray ionization (ESI) in positive mode, typically forming a protonated molecule [M+H]⁺.[6] The mass spectrum of yohimbine reveals characteristic fragment ions that are used for its identification and quantification in tandem mass spectrometry (MS/MS).
Table 2: Mass Spectrometric Properties of Unlabeled Yohimbine
| Parameter | Value | Source |
| Precursor Ion [M+H]⁺ | m/z 355.2 | [6][7] |
| Major Fragment Ions | m/z 224.1, 212.1, 144.1 | [4][8] |
For this compound, the expected precursor ion [M+H]⁺ would be at m/z 359.2, reflecting the M+4 mass shift. The fragmentation pattern is expected to be similar to that of unlabeled yohimbine.
NMR Spectroscopy
The following table summarizes the key chemical shifts observed in the ¹H and ¹³C NMR spectra of unlabeled yohimbine.
Table 3: NMR Spectroscopic Data for Unlabeled Yohimbine
| Nucleus | Key Chemical Shifts (ppm) | Source |
| ¹H NMR | 7.86, 7.46, 7.29, 7.12, 7.02, 4.22, 3.80 | [8] |
| ¹³C NMR | 175.6, 136.0, 134.5, 127.4, 121.4, 119.4, 118.1, 110.7, 108.2, 67.0, 61.3, 59.9, 52.9, 52.4, 52.0, 40.7, 36.7, 34.3, 31.5, 23.3, 21.7 | [9] |
Mechanism of Action: α2-Adrenergic Receptor Antagonism
Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[7][10][11] These receptors are primarily located on presynaptic nerve terminals and function as part of a negative feedback loop to regulate the release of norepinephrine. By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft. This results in heightened sympathetic nervous system activity.
Experimental Protocols
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of yohimbine in various matrices, including dietary supplements and biological fluids.
General Workflow for Quantitative Analysis
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis as it compensates for variability during sample preparation and analysis.
Detailed Methodologies
The following protocol is a representative example for the quantification of yohimbine in a biological matrix using this compound as an internal standard.
4.2.1. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solution of Yohimbine (1 mg/mL): Accurately weigh and dissolve 10 mg of yohimbine hydrochloride in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol or a suitable solvent to prepare a series of calibration standards with concentrations ranging from approximately 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration appropriate for the expected analyte concentration in the samples (e.g., 10 ng/mL).
4.2.2. Sample Preparation (Plasma)
-
To 100 µL of plasma sample (calibrant, quality control, or unknown), add a specific volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile (e.g., 300 µL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
4.2.3. UPLC-MS/MS Analysis
The following are typical parameters for the analysis of yohimbine. Method optimization is recommended for specific instrumentation.
Table 4: Representative UPLC-MS/MS Parameters
| Parameter | Recommended Setting |
| UPLC Column | C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. A typical gradient might be 5% to 95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Yohimbine) | Precursor: 355.2 → Product: 144.1 |
| MRM Transition (this compound) | Precursor: 359.2 → Product: 144.1 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 20-40 eV |
4.2.4. Quantification
The concentration of yohimbine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of yohimbine in complex matrices. Its well-defined chemical and physical properties, combined with the established analytical methodologies, make it a reliable choice for researchers in pharmacology, drug metabolism, and quality control of dietary supplements. The understanding of yohimbine's mechanism of action as an α2-adrenergic receptor antagonist provides the biological context for its physiological effects and therapeutic applications.
References
- 1. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of yohimbine, sildenafil, vardenafil and tadalafil in dietary supplements using high-performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.info [biomedres.info]
- 7. [Study on yohimbine in positive mode by ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yohimbine(146-48-5) 1H NMR [m.chemicalbook.com]
- 9. Yohimbine(146-48-5) 13C NMR spectrum [chemicalbook.com]
- 10. Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Yohimbine-13C,d3: An Internal Standard for Quantitative Analysis
CAS Number: 1261254-59-4
This technical guide provides an in-depth overview of Yohimbine-13C,d3, a stable isotope-labeled derivative of yohimbine. This document is intended for researchers, scientists, and drug development professionals utilizing quantitative analytical techniques, particularly mass spectrometry.
Core Compound Properties
This compound is a synthetic derivative of yohimbine, an indole alkaloid originally extracted from the bark of the Pausinystalia yohimbe tree.[1] The incorporation of one carbon-13 atom and three deuterium atoms into the methyl ester group results in a precise mass shift, making it an ideal internal standard for the quantification of yohimbine in complex biological matrices.[2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1261254-59-4 | [3][4][5][6][7] |
| Molecular Formula | 13CC20D3H23N2O3 | [2][3] |
| Molecular Weight | 358.45 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% (CP), ≥99 atom % 13C, ≥98 atom % D | [3] |
| Melting Point | 288-290 °C (decomposes) | [2][7] |
| Solubility | Soluble in DMSO and H2O (with sonication and warming) | [4] |
| Storage Conditions | -20°C for long-term storage | [2][4][7] |
Mechanism of Action of Yohimbine
Yohimbine primarily functions as a potent and selective antagonist of α2-adrenergic receptors.[5][6][7] These receptors are predominantly located on presynaptic neurons and are involved in a negative feedback loop that regulates the release of norepinephrine. By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[3][5] This surge in norepinephrine enhances sympathetic nervous system activity, often referred to as the "fight or flight" response.[5]
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway affected by yohimbine.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analysis, most commonly with liquid chromatography-mass spectrometry (LC-MS).[4] Its utility is highlighted in methods requiring high precision and accuracy, such as pharmacokinetic studies and the analysis of yohimbine in dietary supplements.[8]
General Protocol for Yohimbine Quantification using LC-MS with this compound Internal Standard
This protocol outlines a general workflow for the quantification of yohimbine in a given sample matrix.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled yohimbine into a blank matrix.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.
-
-
Sample Extraction:
-
Employ a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate yohimbine and this compound from the sample matrix. The choice of method will depend on the complexity of the matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto an appropriate HPLC or UPLC column for chromatographic separation. A C18 column is often used for the analysis of yohimbine.
-
The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for triple quadrupole instruments, monitoring for specific precursor-to-product ion transitions for both yohimbine and this compound.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte (yohimbine) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of yohimbine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis and Isotopic Labeling
The chemical synthesis of yohimbine is a complex process due to its pentacyclic structure with five chiral centers.[9] The synthesis of this compound involves the introduction of the isotopic labels into the methyl ester group of the molecule. While a detailed synthetic route is beyond the scope of this guide, it is achieved through multi-step organic synthesis, ensuring high isotopic enrichment and chemical purity.
Applications in Research and Development
The primary application of this compound is as an internal standard in bioanalytical and pharmaceutical analysis.[4] Its use is critical for:
-
Pharmacokinetic and Pharmacodynamic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of yohimbine in preclinical and clinical trials.
-
Therapeutic Drug Monitoring: Ensuring that yohimbine concentrations in patients are within the therapeutic range.
-
Quality Control of Herbal Products: Quantifying the amount of yohimbine in dietary supplements and herbal remedies to ensure product consistency and safety.[8][10]
-
Metabolic Studies: As a tracer to investigate the metabolic fate of yohimbine in biological systems.[4]
References
- 1. Yohimbine - Wikipedia [en.wikipedia.org]
- 2. 育亨宾-(甲基-13CD3 酯) ≥99 atom %, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Yohimbine-13C,d3 for Research Applications
This technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of Yohimbine-13C,d3. This isotopically labeled compound is a critical tool for quantitative bioanalytical studies, serving as an internal standard in mass spectrometry-based assays.
Introduction to this compound
Yohimbine is a naturally occurring indole alkaloid primarily sourced from the bark of the Pausinystalia yohimbe tree. It is well-documented as a selective antagonist of α2-adrenergic receptors.[1] This mechanism of action leads to an increase in the release of norepinephrine, resulting in a range of physiological effects that have been investigated for their potential therapeutic benefits, including in the context of erectile dysfunction and weight management.
This compound is a stable isotope-labeled version of yohimbine, where one carbon atom is replaced with Carbon-13 and three hydrogen atoms are replaced with deuterium. This labeling results in a mass shift, allowing it to be distinguished from the unlabeled endogenous or administered yohimbine in a sample by mass spectrometry. Its identical chemical and physical properties to the unlabeled compound make it an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification.[2]
Suppliers and Product Specifications
For researchers looking to procure this compound, several reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers. Note that availability and pricing are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Sigma-Aldrich | 731242 | 1261254-59-4 | ¹³CC₂₀D₃H₂₃N₂O₃ | 358.45 | ≥98% (CP), ≥99 atom % ¹³C, ≥99 atom % D | -20°C |
| MedChemExpress | HY-12715S | 1261254-59-4 | C₂₀¹³CH₂₃D₃N₂O₃ | 358.45 | >98% | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) |
| Clinivex | RCLS3C53306 | 1261254-59-4 | C₂₀¹³CH₂₃D₃N₂O₃ | 358.45 | Inquire | Room temperature, protected from light and moisture, unless otherwise specified |
| TLC Pharmaceutical Standards | Y-012 | 1261254-59-4 | C₂₀¹³CH₂₃D₃N₂O₃ | 358.46 | Inquire | Inquire |
Mechanism of Action: α2-Adrenergic Receptor Antagonism
Yohimbine's primary pharmacological action is the competitive antagonism of α2-adrenergic receptors. These receptors are predominantly located on presynaptic nerve terminals and play a crucial role in a negative feedback loop that regulates the release of norepinephrine.
Under normal physiological conditions, norepinephrine released into the synaptic cleft can bind to presynaptic α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o class. This binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP inhibits further release of norepinephrine from the presynaptic neuron.
By blocking these α2-adrenergic receptors, yohimbine prevents norepinephrine from binding and thus interrupts this negative feedback mechanism.[3] The inhibition of the Gi signaling pathway leads to a sustained or increased release of norepinephrine into the synaptic cleft, resulting in enhanced sympathetic nervous system activity. This "spillover" of norepinephrine can then act on postsynaptic α1 and β-adrenergic receptors on target cells, mediating various physiological responses.[3]
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of yohimbine in biological matrices such as plasma, serum, and urine, as well as in dietary supplements. Below is a representative experimental protocol for the analysis of yohimbine in a sample matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the concentration of yohimbine in a given sample using this compound as an internal standard.
Materials:
-
Yohimbine analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Sample matrix (e.g., human plasma, herbal extract)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Utility of Yohimbine-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stable isotope-labeled internal standard, Yohimbine-13C,d3, for professionals in research and drug development. This document outlines its cost, experimental applications, and the biochemical pathways it helps to investigate.
Cost Analysis of this compound
The procurement of stable isotope-labeled standards is a critical budgetary consideration in quantitative analytical studies. The cost of this compound can vary between suppliers and is dependent on the quantity purchased. The following table summarizes publicly available pricing information to aid in the financial planning of research projects.
| Supplier | Quantity | Price (USD) | CAS Number |
| Sigma-Aldrich | 5 mg | $495.00 | 1261254-59-4 |
| Sigma-Aldrich | 10 mg | $903.00 | 1261254-59-4 |
| Clinivex | Not specified | Please inquire | 1261254-59-4[1] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and availability.
Experimental Protocols: Quantitative Analysis of Yohimbine via LC-MS/MS
This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative assays to ensure the accuracy and precision of the measurement of unlabeled yohimbine in complex biological matrices. Its stable isotope labeling allows it to be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) while exhibiting nearly identical chemical and physical properties during sample preparation and analysis.
Preparation of Internal Standard Stock Solution
A precise and accurate internal standard stock solution is fundamental to reliable quantification. The following protocol is adapted from established methodologies for preparing a this compound internal standard solution[2]:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 13.6068 mg) using a calibrated analytical microbalance.
-
Dissolution: Dissolve the weighed standard in a known mass or volume of high-purity methanol (e.g., 11.16749 g or 13.61 mL) to achieve a stock solution of a specific concentration.
-
Storage: Store the internal standard stock solution in an airtight, light-resistant container at -20°C to ensure its stability. MedChemExpress suggests that in solvent, the compound is stable for 6 months at -80°C and 1 month at -20°C.
Sample Preparation from Biological Matrices
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective approach for extracting yohimbine from complex samples like dietary supplements[3]. For plasma samples, protein precipitation is a standard procedure.
-
Aliquoting: Transfer a known volume of the biological sample (e.g., plasma, serum, or tissue homogenate) into a microcentrifuge tube.
-
Spiking: Add a precise volume of the this compound internal standard stock solution to the sample.
-
Protein Precipitation (for plasma/serum): Add a volume of ice-cold acetonitrile (typically 3-4 times the sample volume) to precipitate proteins. Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins and other cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following parameters provide a general guideline for the quantitative analysis of yohimbine using a triple quadrupole mass spectrometer. Instrument-specific optimization is highly recommended.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Waters Acquity ethylene bridged hybrid C18) is suitable for separating yohimbine from potential interferences[4].
-
Mobile Phase: A gradient elution using a combination of aqueous and organic phases is typically employed. For example, 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol can be used[4].
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of yohimbine.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification. This involves monitoring specific precursor-to-product ion transitions for both yohimbine and this compound.
The workflow for a typical quantitative analysis is depicted below:
Signaling Pathways Modulated by Yohimbine
Yohimbine is a well-characterized antagonist of α2-adrenergic receptors, and its biological effects are primarily mediated through the modulation of signaling pathways downstream of these receptors. Understanding these pathways is crucial for researchers in drug development and pharmacology.
α2-Adrenergic Receptor Antagonism
The principal mechanism of action of yohimbine is the blockade of α2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by endogenous ligands like norepinephrine, inhibit the activity of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By antagonizing these receptors, yohimbine prevents this inhibitory effect, resulting in an increase in cAMP levels.
Downstream Signaling Effects
The modulation of cAMP levels by yohimbine has widespread consequences on various cellular processes. Additionally, research has indicated that yohimbine can influence other signaling pathways, sometimes independently of its α2-adrenergic receptor antagonism.
-
Wnt/β-catenin Pathway: Studies have shown that yohimbine can inhibit the Wnt/β-catenin signaling pathway, which is implicated in processes such as melanogenesis and liver fibrosis[3][5].
-
p38/MAPK Pathway: Yohimbine has also been demonstrated to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress, inflammation, and apoptosis[3].
-
PLCγ1 Signaling: In vascular smooth muscle cells, yohimbine has been found to suppress proliferation by downregulating the Phospholipase C gamma 1 (PLCγ1) signaling pathway[2].
The following diagram illustrates the logical relationship of yohimbine's influence on these key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
The Synthesis of Yohimbine-13C,d3: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled internal standards is critical for accurate bioanalytical and pharmacokinetic studies. Yohimbine-13C,d3, a stable isotope-labeled version of the indole alkaloid yohimbine, serves this crucial role. This technical guide provides a comprehensive overview of the available information on this compound, including its properties and a proposed synthetic pathway, addressing the need for a deeper understanding of this essential analytical tool.
While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in scientific literature or patents, a plausible and chemically sound synthetic route can be inferred from general organic chemistry principles and the nature of the molecule. The labeling is located at the methyl ester group, suggesting a final-step esterification of the corresponding carboxylic acid with an isotopically labeled methanol derivative.
Proposed Synthetic Pathway
The most probable method for the synthesis of this compound involves the esterification of yohimbic acid with ¹³C,d₃-methanol. This reaction is a standard transformation in organic synthesis.
A key precursor for this synthesis is yohimbic acid, which can be obtained through the hydrolysis of yohimbine. The yohimbine itself is a complex pentacyclic alkaloid with several chiral centers.[1] Its total synthesis is a challenging endeavor, often involving multiple steps to construct the intricate ring system.[1]
The proposed final step of the synthesis is the reaction of yohimbic acid with ¹³C,d₃-methanol under acidic conditions to yield the desired labeled product.
Physicochemical Properties and Quantitative Data
This compound is commercially available and primarily used as an internal standard in quantitative mass spectrometry-based assays. Its physical and chemical properties are essentially identical to those of unlabeled yohimbine, with the key difference being its molecular weight due to the isotopic enrichment.
| Property | Value | Source |
| Chemical Formula | ¹³CC₂₀D₃H₂₃N₂O₃ | [2] |
| Molecular Weight | 358.45 g/mol | [2] |
| CAS Number | 1261254-59-4 | [2] |
| Isotopic Purity (¹³C) | ≥99 atom % | [2] |
| Isotopic Purity (D) | ≥98 atom % | [2] |
| Chemical Purity | ≥98% | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
As previously stated, a specific, detailed experimental protocol for the synthesis of this compound from a primary literature source is not available. However, a general procedure for acid-catalyzed esterification can be outlined as a plausible method.
Proposed General Protocol for Esterification:
-
Dissolution: Yohimbic acid is dissolved in an excess of ¹³C,d₃-methanol.
-
Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
Reaction: The mixture is heated to reflux for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted with an organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Application in Research
The primary application of this compound is as an internal standard for the quantification of yohimbine in biological matrices such as plasma and urine. Its use is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods. The National Institute of Standards and Technology (NIST), for instance, has utilized Yohimbine-[¹³C, ²H₃] as an internal standard in the certification of a Standard Reference Material.[3]
Conclusion
While the precise, proprietary details of the industrial synthesis of this compound remain undisclosed, a logical and chemically sound synthetic route can be proposed. This involves the esterification of yohimbic acid with isotopically labeled methanol. The availability of this high-purity labeled compound is indispensable for the accurate quantification of yohimbine in clinical and research settings, underpinning its importance in drug development and pharmacokinetic studies. Further research into the public disclosure of synthetic methodologies for such critical analytical standards would be beneficial to the scientific community.
References
Navigating the Stability of Yohimbine-13C,d3: A Technical Guide to Optimal Storage
For Immediate Release
This technical guide provides an in-depth analysis of the optimal storage and handling conditions for Yohimbine-13C,d3, a critical isotopically labeled compound for research in pharmacology and drug development. Ensuring the stability of this compound is paramount for accurate and reproducible experimental outcomes. This document, intended for researchers, scientists, and drug development professionals, outlines key storage parameters, summarizes quantitative stability data, and provides a logical workflow for its handling.
Summary of Storage Conditions
The stability of this compound is highly dependent on its physical state (powder or in solvent) and the storage temperature. The following table summarizes the recommended storage conditions based on available data. Adherence to these guidelines will help preserve the integrity and purity of the compound.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Note: When preparing a stock solution, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1] If water is used as the solvent, the solution should be filtered and sterilized before use.[1]
General Handling and Stability Insights
Yohimbine, the parent compound, exhibits remarkable stability in solid formulations.[2][3] However, it is susceptible to degradation under certain conditions. When used for medicinal purposes, yohimbine should be protected from light.[4] Studies on yohimbine hydrochloride have shown that it is stable under normal conditions but can decompose upon heating, emitting dangerous fumes.[5] Forced degradation studies indicate that hydrolysis is a primary degradation pathway, particularly in acidic solutions, leading to the formation of yohimbinic acid.[2][3][6]
Due to the hazardous nature of yohimbine compounds, appropriate safety precautions must be taken. This includes handling the material with caution, avoiding direct contact, and using it in a well-ventilated area or under a fume hood.[5]
Logical Workflow for Handling and Storage
To ensure the longevity and reliability of this compound, a systematic approach to its handling and storage is essential. The following diagram outlines a recommended workflow from receiving the compound to its long-term storage.
Experimental Protocols
While specific, detailed experimental protocols for the stability testing of this compound were not available in the public domain, the general approach for assessing the stability of pharmaceutical compounds involves forced degradation studies. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.
General Forced Degradation Protocol Outline:
A typical forced degradation study for a compound like yohimbine would involve the following steps, as inferred from related stability studies:[2][3][7]
-
Sample Preparation: Prepare solutions of this compound in various solvents (e.g., water, methanol, DMSO) at a known concentration.
-
Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: Treat with an acid (e.g., HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Treat with a base (e.g., NaOH) at elevated temperatures.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., H₂O₂) at room temperature or elevated temperatures.
-
Photolytic Degradation: Expose the solution to UV light.
-
Thermal Degradation: Heat the solid compound or a solution at various temperatures.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. This allows for the separation and quantification of the parent compound and any degradation products.[2][3][7]
-
Data Evaluation: Evaluate the percentage of degradation of the parent compound and identify the major degradation products.
By following these established principles of stability testing, researchers can ensure the quality and reliability of their this compound for experimental use. The storage recommendations provided in this guide are based on the best available data and are designed to maximize the shelf-life and performance of this important research compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Solubility of Yohimbine-13C,d3 in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Yohimbine-13C,d3 in various organic solvents. The information presented is crucial for researchers and professionals involved in the development of drug formulations, analytical method development, and various in vitro and in vivo studies. While specific quantitative data for the isotopically labeled this compound is limited, the solubility is expected to be comparable to that of its unlabeled counterpart, yohimbine. This guide consolidates available quantitative and qualitative data for both yohimbine and its hydrochloride salt to provide a thorough reference.
Core Concepts in Solubility
The principle of "like dissolves like" is fundamental to understanding the solubility of a compound in different solvents. This means that substances with similar polarities are more likely to be soluble in one another. Yohimbine, as a weakly basic indole alkaloid, exhibits solubility in a range of organic solvents, influenced by factors such as solvent polarity, pH, and temperature. The hydrochloride salt of yohimbine, being more polar, generally shows higher solubility in polar solvents like water and lower alcohols compared to the free base.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for yohimbine and its derivatives. It is important to note that the solubility of this compound is anticipated to be very similar to that of unlabeled yohimbine.
Table 1: Quantitative Solubility of Yohimbine and its Derivatives
| Compound | Solvent | Solubility | Temperature |
| This compound | DMSO | 5 mg/mL (13.95 mM) | Not Specified |
| Yohimbine Hydrochloride | Water | ~8-10 mg/mL | Not Specified |
| Yohimbine Hydrochloride | Ethanol | ~2.5 mg/mL | Not Specified |
| Yohimbine Hydrochloride | DMSO | 7.82 mg/mL (20 mM) | Not Specified |
Table 2: Qualitative Solubility of Yohimbine (Free Base)
| Solvent | Solubility Description |
| Chloroform | Readily Soluble |
| Ethanol | Highly Soluble |
| Hot Benzene | Soluble |
| Diethyl Ether | Sparingly Soluble |
| Water | Very Slightly Soluble |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in its physicochemical characterization. The shake-flask method is a widely accepted and commonly used technique for determining the equilibrium solubility of a compound.
Shake-Flask Method for Equilibrium Solubility Determination
This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (or yohimbine) solid
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone)
-
Sealed, temperature-controlled vials or flasks
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the chosen organic solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the suspension is centrifuged to pellet the undissolved solid.
-
Filtration: The supernatant is carefully filtered through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: The solubility is typically reported in mg/mL or mol/L at the specified temperature.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in solubility determination and the context of yohimbine's action, the following diagrams are provided in the DOT language for Graphviz.
Yohimbine Signaling Pathways
Yohimbine primarily acts as a selective antagonist of α2-adrenergic receptors. This antagonism leads to an increase in the release of norepinephrine, which is the basis for many of its physiological effects. Recent research has also implicated yohimbine in other signaling pathways.
This technical guide serves as a foundational resource for understanding the solubility characteristics of this compound. For precise quantitative analysis in a specific solvent system, it is recommended to perform experimental determination using the protocols outlined herein.
An In-Depth Technical Guide to the Applications of Labeled Yohimbine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of labeled yohimbine in scientific research. Yohimbine, a selective antagonist of α2-adrenergic receptors, becomes a powerful tool for receptor mapping, quantification, and the study of noradrenergic neurotransmission when labeled with radioactive or fluorescent markers.[1][2][3][4] This guide details the experimental protocols for the most common applications, presents quantitative data in structured tables, and visualizes key processes using Graphviz diagrams.
Radiolabeled Yohimbine in Positron Emission Tomography (PET) Imaging
Carbon-11 labeled yohimbine ([11C]yohimbine) is a key radioligand for the in vivo imaging of α2-adrenergic receptors in the human brain using Positron Emission Tomography (PET).[1][2][4][5] This non-invasive technique allows for the quantitative assessment of receptor density and occupancy, providing valuable insights into neurological and psychiatric disorders.
Core Applications of [11C]Yohimbine PET
-
Mapping α2-Adrenergic Receptor Distribution: [11C]yohimbine PET is used to map the distribution of α2-adrenoceptors in the brain. Studies in healthy humans have shown the highest binding in cortical areas and the hippocampus, with moderate levels in subcortical structures.[1][2]
-
Investigating Neurodegenerative Diseases: Researchers utilize [11C]yohimbine PET to study alterations in the noradrenergic system in conditions like Parkinson's disease.[4] Studies have revealed diminished [11C]yohimbine binding in various brain regions of Parkinson's patients compared to healthy controls.[4]
-
Pharmacological and Competition Studies: This technique is employed to study the interaction of drugs with α2-adrenergic receptors and to assess the competition between the radioligand and endogenous neurotransmitters like norepinephrine.[4][5]
Experimental Protocol: [11C]Yohimbine PET of the Human Brain
The following protocol is a synthesis of methodologies described in human PET imaging studies.[1][2][5]
-
Subject Preparation: Subjects are typically fasted for a specified period before the scan. An intravenous line is inserted for radiotracer injection and, in some cases, for arterial blood sampling.
-
Radiotracer Administration: A bolus of [11C]yohimbine is administered intravenously.
-
Dynamic PET Scanning: A dynamic PET scan is acquired over a period of 90 minutes immediately following the injection.[1][2][5]
-
Arterial Blood Sampling: In studies requiring a detailed kinetic analysis, arterial blood samples are drawn at frequent intervals throughout the scan to measure the concentration of the parent radioligand and its metabolites in the plasma.[1][2][5]
-
Image Co-registration: PET images are co-registered with individual magnetic resonance images (MRI) to provide anatomical reference.[2]
-
Kinetic Modeling: The time-activity curves from different brain regions are analyzed using kinetic models (e.g., one-tissue compartment model, Logan graphical analysis) with the metabolite-corrected arterial plasma curve as an input function to estimate kinetic parameters.[2][5]
-
Data Analysis: Key parameters such as the volume of distribution (VT) and binding potential (BPND) are calculated to quantify receptor density.[2]
Quantitative Data from [11C]Yohimbine PET Studies
The following table summarizes representative quantitative data from [11C]yohimbine PET studies in the human brain.
| Parameter | Brain Region | Value | Reference |
| Volume of Distribution (VT) | Right Frontal Cortex | 0.82 mL/cm³ | [2] |
| Corpus Callosum | 0.46 mL/cm³ | [2] | |
| Binding Potential (BPND) | Cortex | 0.6 - 0.8 | [2] |
| Subcortical Regions | 0.2 - 0.5 | [2] |
Visualization of the [11C]Yohimbine PET Experimental Workflow
Radiolabeled Yohimbine in Receptor Binding Assays
Tritiated yohimbine ([3H]yohimbine) is a widely used radioligand for in vitro receptor binding assays to characterize α2-adrenergic receptors in various tissues, including the brain and platelets.[3][6][7][8] These assays are fundamental for determining the affinity of drugs for the receptor and for quantifying receptor density.
Core Applications of [3H]Yohimbine Binding Assays
-
Receptor Characterization: These assays are used to determine the kinetic and equilibrium binding properties of α2-adrenergic receptors, such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3][7]
-
Drug Screening and Pharmacology: [3H]yohimbine binding assays are a primary tool for screening new chemical entities for their affinity to α2-adrenergic receptors and for studying the pharmacology of known ligands.
-
Physiological and Pathological Studies: These assays are employed to investigate changes in receptor density and affinity in various physiological states (e.g., postnatal development) and pathological conditions.[8]
Experimental Protocol: [3H]Yohimbine Receptor Binding Assay in Rat Brain
The following is a generalized protocol for a [3H]yohimbine receptor binding assay using rat brain tissue.[3][6]
-
Tissue Preparation: Rat brains are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Incubation: Aliquots of the membrane preparation are incubated with various concentrations of [3H]yohimbine in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand (e.g., phentolamine). The incubation is typically carried out at 25°C for a specific duration to reach equilibrium.[3]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard plots or non-linear regression to determine the Kd and Bmax values. Competition binding data are analyzed to determine the inhibition constant (Ki) of competing ligands.
Quantitative Data from [3H]Yohimbine Binding Assays
This table presents typical binding parameters obtained from [3H]yohimbine binding assays in rat brain and neonatal rat lung.
| Parameter | Tissue | Value | Reference |
| Dissociation Constant (Kd) | Rat Cerebral Cortex | 10.13 ± 1.95 nM | [3] |
| Neonatal Rat Lung | 1.53 nM | [7] | |
| Maximum Binding Sites (Bmax) | Rat Cerebral Cortex | 254 ± 22 fmol/mg protein | [3] |
| Neonatal Rat Lung | 304 fmol/mg protein | [7] |
Visualization of the [3H]Yohimbine Receptor Binding Assay Workflow
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Mapping α2 adrenoceptors of the human brain with 11C-yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Modeling [11C]yohimbine PET human brain kinetics with test-retest reliability, competition sensitivity studies and search for a suitable reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]yohimbine binding to putative alpha-2 adrenergic receptors in neonatal rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Postnatal development of [3H]yohimbine binding in the olfactory bulb of male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Isotopic Purity of Yohimbine-¹³C,d₃
This technical guide provides a comprehensive overview of the isotopic purity of Yohimbine-¹³C,d₃, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry and other analytical techniques for pharmacokinetic and metabolic studies of yohimbine.
Quantitative Data
The isotopic purity of Yohimbine-¹³C,d₃ is a critical parameter for its use as an internal standard. The following tables summarize the key quantitative specifications as provided by commercial suppliers.[1][2][3]
Table 1: Isotopic Enrichment and Chemical Purity
| Parameter | Specification | Source |
| Isotopic Purity (¹³C) | ≥99 atom % | [1][3] |
| Isotopic Purity (D) | ≥98 atom % | [1][3] |
| Chemical Purity | ≥98% (CP) | [1][2] |
Table 2: Molecular and Physical Properties
| Property | Value | Source |
| Chemical Formula | ¹³CC₂₀D₃H₂₃N₂O₃ | [1] |
| Molecular Weight | 358.45 g/mol | [1][2][4] |
| Mass Shift | M+4 | [1] |
| Appearance | White to off-white solid | [4] |
| CAS Number | 1261254-59-4 | [1][2][3][4] |
Conceptual Synthesis of Yohimbine-¹³C,d₃
The synthesis of Yohimbine-¹³C,d₃ involves the preparation of the core yohimbine structure followed by the introduction of the stable isotopes. While the precise, proprietary synthesis methods are not publicly available, a conceptual pathway can be outlined based on established total synthesis routes for yohimbine. The isotopic labeling is typically achieved in the final steps of the synthesis to maximize efficiency. A plausible method involves the esterification of yohimbinic acid with a labeled methanol precursor.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for labeled compounds like Yohimbine-¹³C,d₃ requires high-resolution analytical techniques to differentiate and quantify the various isotopologues. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of ¹³C and deuterium in Yohimbine-¹³C,d₃ by measuring the relative abundance of its isotopologues.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Yohimbine-¹³C,d₃ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
-
Mass Spectrometric Analysis:
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
LC-MS (Optional): If chromatographic separation is desired, inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) with an appropriate mobile phase. This can help to separate the labeled yohimbine from any potential impurities.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan in high-resolution mode.
-
Mass Range: A narrow range around the expected m/z of the protonated molecule [M+H]⁺ (e.g., m/z 350-370).
-
Resolution: Set to a high value (e.g., > 60,000) to ensure baseline separation of the isotopologue peaks.
-
-
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled yohimbine ([M₀+H]⁺) and the peaks corresponding to the different isotopologues ([M+1+H]⁺, [M+2+H]⁺, [M+3+H]⁺, [M+4+H]⁺, etc.).
-
Measure the integrated peak areas for each isotopologue.
-
Correct the observed peak intensities for the natural isotopic abundance of all elements (C, H, N, O) in the molecule. This is a critical step to accurately determine the contribution from the incorporated stable isotopes.
-
Calculate the isotopic enrichment for ¹³C and deuterium based on the corrected relative abundances of the isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To independently verify the isotopic enrichment, particularly of deuterium, and to confirm the position of the labels within the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ²H detection.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of Yohimbine-¹³C,d₃ in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The signal corresponding to the methyl ester protons should be significantly diminished or absent, confirming high levels of deuteration at this position.
-
Integration of the remaining proton signals relative to a known internal standard can provide information about the overall purity.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
A strong signal should be observed in the region corresponding to the methyl group, confirming the presence and location of the deuterium labels.
-
The absence of significant signals at other positions indicates that the deuterium labeling is specific to the intended site.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
An enhanced signal for the carbon of the methyl ester group will be observed due to the ¹³C enrichment.
-
The multiplicity of this signal may also provide information about the coupling with deuterium.
-
-
Data Analysis:
-
By comparing the integrals of the signals in the ¹H and ²H NMR spectra, the deuterium enrichment can be calculated.
-
The chemical shifts in the ¹³C NMR spectrum confirm the location of the ¹³C label.
-
Signaling Pathways and Logical Relationships
The primary application of Yohimbine-¹³C,d₃ is as an internal standard in pharmacokinetic studies. Yohimbine itself is an α₂-adrenergic receptor antagonist. The diagram below illustrates the logical relationship of using an internal standard in a typical quantitative bioanalytical workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Yohimbine using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of yohimbine in various matrices, including botanical extracts and biological fluids, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies detailed are based on established and validated protocols to ensure accuracy, sensitivity, and reproducibility.
Introduction
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, native to Central Africa. It is known for its activity as a selective α2-adrenergic antagonist and is used in dietary supplements for athletic and sexual performance enhancement, as well as in prescription medication for erectile dysfunction.[1][2] Accurate and reliable quantification of yohimbine is crucial for quality control of dietary supplements, pharmacokinetic studies, and to prevent adulteration with synthetic yohimbine HCl.[2][3] LC-MS has emerged as a preferred analytical technique due to its high sensitivity and selectivity.[1][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of validated LC-MS methods for yohimbine quantification.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 50 µg/mL | [1][4] |
| 0.1 - 100 ng/mL | [3] | |
| Correlation Coefficient (r²) | > 0.996 | [1][3] |
| Limit of Detection (LOD) | 0.1 ng/mL | [1][4] |
| < 100 ppt (0.1 ng/mL) | [3] | |
| Limit of Quantification (LOQ) | < 0.1 ng/mL | [2] |
| Intraday Precision (RSD%) | 1.36% - 2.73% | [1][4] |
| < 3.6% | [3] | |
| 1.2% (DAD), 2.8% (MRM MS) | [5] | |
| Interday Precision (RSD%) | 1.36% - 2.73% | [1][4] |
| 4.0% (DAD), 9.6% (MRM MS) | [5] | |
| Accuracy | 96.5% - 108.2% | [1][4] |
| Mean Recovery | 97.1% - 101% | [1][4] |
| 99% - 103% | [3] |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. Below are protocols for botanical materials and plasma.
1.1. Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) for Botanical Samples [3]
This method is suitable for the extraction of yohimbine from dietary supplements and plant materials.
-
Homogenization: Weigh an appropriate amount of the homogenized sample (e.g., powdered yohimbe bark or supplement).
-
Extraction: Add the sample to a centrifuge tube with an appropriate volume of water and an organic solvent (e.g., acetonitrile). Include ceramic homogenizers.
-
Salting Out: Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove interferences.
-
Final Preparation: Centrifuge the d-SPE tube and collect the supernatant for LC-MS analysis.
1.2. Protein Precipitation for Plasma Samples [6]
This is a rapid method for high-throughput analysis of plasma samples.
-
Sample Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Pipette 100 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., yohimbine-d3).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.
1.3. Liquid-Liquid Extraction (LLE) for Plasma Samples [6]
LLE offers a cleaner extract compared to protein precipitation.
-
Sample Basification: To 100 µL of plasma in a glass tube, add 25 µL of 1 M NaOH.
-
Internal Standard: Add the internal standard solution.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes.
-
Solvent Collection: Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Parameters
-
Column: A C18 column is commonly used, for instance, a Waters Acquity ethylene bridged hybrid C18 column.[5][7]
-
Mobile Phase: A gradient elution is typically employed using:
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at around 30-40°C.
-
Injection Volume: 5-10 µL.
2.2. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is used as yohimbine readily forms a protonated molecular ion [M+H]+.[1][8]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification to enhance selectivity and sensitivity.
-
Precursor Ion: The protonated molecular ion of yohimbine is [M+H]+ at m/z 355.[1][8]
-
Product Ions: The major fragment ions of yohimbine are observed at m/z 212 and 144.[1][8] The transition of m/z 355 → 144 is often used for quantification.[1]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of yohimbine.
Yohimbine Fragmentation Pathway (MS/MS)
Caption: Primary fragmentation pathway of protonated yohimbine in MS/MS.
Yohimbine's Primary Mechanism of Action
Caption: Simplified diagram of yohimbine's antagonistic action.
References
- 1. akjournals.com [akjournals.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study on yohimbine in positive mode by ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Yohimbine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note & Protocol: Quantification of Yohimbine using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree and is the primary active compound in yohimbe extracts.[1] It is recognized for its pharmacological activity as a selective α2-adrenergic receptor antagonist.[2][3][4] This mechanism of action leads to an increase in norepinephrine release, resulting in sympathomimetic effects.[3] Yohimbine has been investigated for various therapeutic applications, including the treatment of erectile dysfunction.[2][4] Given its widespread use in dietary supplements and its pharmacological activity, robust and sensitive analytical methods are crucial for accurate quantification in various matrices, including botanical materials, dietary supplements, and biological fluids.[1][5][6]
This document provides a detailed application note and protocol for the quantification of yohimbine using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity, making it ideal for the analysis of yohimbine in complex samples.[7]
Principle of the Method
This method utilizes the separation power of UPLC for the chromatographic resolution of yohimbine from other matrix components. The subsequent detection and quantification are performed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for yohimbine.[7] Positive electrospray ionization (ESI) is typically used as it offers higher sensitivity for yohimbine analysis.[8][9]
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate quantification and varies depending on the matrix.
a) Dietary Supplements (Capsules, Powders, Extracts):
-
Accurately weigh a portion of the homogenized sample (e.g., capsule contents, powdered bark).
-
Extraction is typically performed with an organic solvent such as methanol or a mixture of acetonitrile and water.[10][11] A common procedure involves ultrasonication to ensure efficient extraction.[10]
-
For a more robust cleanup, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed.[12]
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.[10]
b) Biological Matrices (e.g., Human Plasma):
-
For plasma samples, a protein precipitation step is commonly used to remove high-abundance proteins.[7][11]
-
To 100 µL of plasma, add 300 µL of a precipitating agent like acetonitrile.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions. Optimization may be required based on the specific instrumentation used.
a) UPLC System:
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[11] or Ethylene Bridged Hybrid (BEH) C18 column.[5][6][13] |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Formate in Water.[11][14] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid.[11][13] |
| Flow Rate | 0.2 - 0.5 mL/min.[11][13] |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40 °C |
| Elution | A gradient elution is often used to achieve good separation. |
b) Mass Spectrometer:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.3 kV[7] |
| Source Temperature | 150 °C[7] |
| Desolvation Temp. | 350 °C[7] |
| Cone Gas Flow | 50 L/hr[7] |
| Desolvation Gas Flow | 650 L/hr[7] |
| Collision Gas | Argon |
MRM Transitions for Yohimbine:
The precursor ion for yohimbine is [M+H]⁺ with an m/z of 355.2.[8] The most common and sensitive product ion for quantification is at m/z 144.[7][10][11]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Yohimbine | 355.2 | 144.0 |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for a validated UPLC-MS/MS method for yohimbine.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Human Plasma | 0.23 - 250[7][11] | > 0.99 | 0.23[7][11] |
| Dietary Supplements | 0.1 - 100[12] | > 0.999[12] | 0.1[12] |
Table 2: Accuracy and Precision
| Matrix | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Human Plasma | 0.64, 16, 200 | 69.8 - 75.8[7] | < 15% |
| Dietary Supplements | Spiked Extracts | 99 - 103[12] | < 3.6[12] |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS Experimental Workflow for Yohimbine Quantification.
Yohimbine Signaling Pathway
Caption: Simplified Signaling Pathway of Yohimbine.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of yohimbine in various matrices. The high sensitivity of this method makes it particularly suitable for pharmacokinetic studies where low concentrations of the analyte are expected in biological fluids.[7] The provided protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of yohimbine. Adherence to proper validation procedures is essential to ensure the accuracy and reliability of the results.
References
- 1. lcms.cz [lcms.cz]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.info [biomedres.info]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journal.uctm.edu [journal.uctm.edu]
Application of Yohimbine-13C,d3 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the stable isotope-labeled compound, Yohimbine-13C,d3, in pharmacokinetic (PK) research. It includes detailed protocols for sample analysis, data interpretation, and relevant background information to facilitate the design and execution of robust pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision.
Introduction
Yohimbine is an indole alkaloid primarily derived from the bark of the Pausinystalia yohimbe tree. It is known for its antagonist activity at α2-adrenergic receptors and has been investigated for various therapeutic applications. Accurate characterization of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its safe and effective use.
Pharmacokinetic studies of yohimbine can be challenging due to its rapid metabolism and the potential for significant inter-individual variability. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to mitigate analytical variability and ensure the reliability of quantitative data. This compound serves as an ideal internal standard because it co-elutes with the unlabeled drug (analyte) during chromatography and experiences similar ionization efficiency in the mass spectrometer, but is distinguishable by its higher mass. This allows for precise correction of any analyte loss during sample preparation and instrumental analysis.
The Role of this compound in Bioanalysis
This compound is a synthetic version of yohimbine in which one carbon atom has been replaced with its heavy isotope, Carbon-13 (¹³C), and three hydrogen atoms have been replaced with deuterium (d3). This labeling results in a molecule that is chemically identical to yohimbine but has a higher molecular weight.
Key Advantages of using this compound as an Internal Standard:
-
Improved Accuracy and Precision: It effectively corrects for variations in sample extraction, matrix effects, and instrument response.
-
Reduced Method Variability: Minimizes the impact of sample-to-sample differences in composition.
-
Enhanced Reliability: Ensures the integrity and defensibility of pharmacokinetic data.
Experimental Protocols
This section outlines a typical workflow for a pharmacokinetic study of yohimbine utilizing this compound as an internal standard.
Study Design and Sample Collection
A typical clinical pharmacokinetic study involves the administration of a single oral or intravenous dose of yohimbine to healthy volunteers or the target patient population. Blood samples are collected at predetermined time points to characterize the drug's concentration-time profile.
Example Blood Sampling Schedule:
-
Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of yohimbine in biological matrices.
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is based on the method described by Vay et al. (2019) for the analysis of yohimbine in human plasma.[1]
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex mix thoroughly to ensure efficient extraction of the analyte and internal standard.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is suitable for the separation of yohimbine. For example, a Phenomenex Luna C18 (3 µm) or a Waters Acquity ethylene bridged hybrid C18 column can be used.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with acetic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[1]
-
Flow Rate: A flow rate of 0.2 mL/min is a common starting point.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Yohimbine: The precursor-to-product ion transition is typically m/z 355.19 → 144.
-
This compound (Internal Standard): The specific transition will depend on the exact labeling pattern. For a +4 mass shift, the expected precursor ion would be m/z 359.19. The product ion would likely remain the same or shift depending on the location of the labels. It is crucial to optimize this transition in-house by infusing the labeled standard into the mass spectrometer.
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of yohimbine and a fixed concentration of this compound into blank plasma. A typical calibration range for yohimbine is 0.5 to 500 ng/mL.[1]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).
-
Selectivity and Specificity: The method should be free from interference from endogenous plasma components.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated.
-
Recovery: The efficiency of the extraction process should be determined. Extraction recoveries for yohimbine are typically in the range of 75-113%.[1]
-
Stability: The stability of yohimbine in plasma under various storage and handling conditions should be assessed.
Data Presentation
The following tables summarize typical pharmacokinetic parameters for unlabeled yohimbine from literature. A study utilizing this compound as an internal standard would aim to generate similarly robust data.
Table 1: Pharmacokinetic Parameters of Yohimbine in Humans (Oral Administration)
| Parameter | Mean Value | Range | Reference |
| Tmax (h) | 0.5 - 1.5 | - | [Generic PK studies] |
| Cmax (ng/mL) | Variable | - | [Generic PK studies] |
| t½ (h) | 0.60 ± 0.26 | - | [Generic PK studies] |
| Oral Bioavailability (%) | Highly Variable | 7 - 87 | [Generic PK studies] |
Table 2: Pharmacokinetic Parameters of Yohimbine in Humans (Intravenous Administration)
| Parameter | Mean Value | Range | Reference |
| t½ α (min) | ~6 | - | [Generic PK studies] |
| t½ β (h) | 0.68 | - | [Generic PK studies] |
| Clearance (mL/min/kg) | 9.77 | 2.44 - 15.8 | [Generic PK studies] |
| Volume of Distribution (L) | 74 | 26 - 127 | [Generic PK studies] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of yohimbine using this compound.
Logical Relationship of Bioanalytical Method
This diagram outlines the key components and their relationships within the LC-MS/MS bioanalytical method.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative determination of yohimbine in biological matrices. This methodology is essential for obtaining high-quality pharmacokinetic data, which is fundamental for understanding the clinical pharmacology of yohimbine and for guiding its development and therapeutic use. The protocols and information presented herein serve as a valuable resource for researchers and scientists involved in the study of yohimbine pharmacokinetics.
References
Application Note: Quantitative Analysis of Yohimbine in Human Plasma by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree and is the primary active constituent.[1][2] It is utilized both as a prescription drug in the form of yohimbine HCl and as a component in dietary supplements, often marketed for effects on athletic performance and sexual health.[1][2][3] Pharmacologically, yohimbine acts as a selective α2-adrenergic antagonist.[4] Given its widespread use and pharmacological activity, a robust and accurate method for the quantification of yohimbine in biological matrices is essential for pharmacokinetic studies, drug development, and clinical monitoring.
Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high precision and accuracy. This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte as an internal standard (IS) at the beginning of the sample preparation process. The IS is chemically identical to the analyte and behaves similarly during extraction, chromatography, and ionization, thus correcting for matrix effects and variations in sample processing.
This application note details a sensitive and selective ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of yohimbine in human plasma using its stable isotope-labeled counterpart, Yohimbine-(methyl-¹³C,d₃ ester), as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution relies on the principle that the ratio of the mass spectrometric response of the native analyte to its co-eluting, stable isotope-labeled internal standard is directly proportional to the concentration of the native analyte. Since the internal standard is added at a known concentration, it effectively normalizes the measurement, compensating for analyte loss during sample preparation and fluctuations in instrument response.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Yohimbine standard (Sigma-Aldrich or equivalent)
-
Yohimbine-(methyl-¹³C,d₃ ester) internal standard (Sigma-Aldrich or equivalent)[5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard and Internal Standard Stock Solutions
-
Yohimbine Stock Solution (1 mg/mL): Accurately weigh 10 mg of yohimbine and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Yohimbine-(methyl-¹³C,d₃ ester) and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the yohimbine stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the internal standard working solution to all tubes except for blank samples (add 20 µL of diluent to the blank).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
UHPLC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | See table below |
MRM Transitions for Yohimbine and Internal Standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Yohimbine | 355.2 | 144.1 | 35 |
| Yohimbine-(methyl-¹³C,d₃ ester) (IS) | 359.2 | 144.1 | 35 |
Note: Collision energy should be optimized for the specific instrument used. The precursor ion for yohimbine is its protonated molecule [M+H]⁺.[6][7] The product ion at m/z 144 is a characteristic fragment.[6][8] The internal standard has a mass shift of M+4 due to the ¹³C and three deuterium atoms.[5]
Data Presentation: Summary of Quantitative Data
The following table summarizes quantitative performance data for yohimbine analysis from various published methods.
| Parameter | Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| Linearity | 0.1 - 100 ng/mL (ppb) | < 0.1 ng/mL (<100 ppt) | - | Dietary Supplements | [9][10] |
| Linearity | 0.23 - 250 ng/mL | - | 0.23 ng/mL | Human Plasma | [6] |
| Linearity | 5 - 2500 pg/mL | - | 5 pg/mL | Human Plasma | [10] |
| Linearity | 0.1 - 50 µg/mL | 0.1 ng/mL | - | P. yohimbe extract | [11] |
Experimental Workflow Visualization
Caption: Experimental workflow for yohimbine analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. A Standard for Quantifying Yohimbe in Dietary Supplements | NIST [nist.gov]
- 3. Yohimbine: the effects on body composition and exercise performance in soccer players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yohimbine-(methyl-13C,d3 ester) = 99atom , = 98atom CP 1261254-59-4 [sigmaaldrich.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of a Standard Curve for Yohimbine Quantification using Yohimbine-¹³C,d₃ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of a standard curve for the quantification of yohimbine in various sample matrices. The use of a stable isotope-labeled internal standard, Yohimbine-¹³C,d₃, is crucial for accurate and precise quantification, as it effectively corrects for variations in sample preparation and instrument response.[1] This method is particularly applicable to analyses utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS)[2][3][4].
Yohimbine is an indole alkaloid traditionally sourced from the bark of the Pausinystalia yohimbe tree and is used in dietary supplements.[5][6][7] Accurate quantification is essential for quality control, pharmacokinetic studies, and ensuring product safety. The protocol outlined below describes the preparation of stock solutions, serial dilutions for the calibration curve, and the incorporation of the internal standard.
Experimental Protocols
Materials and Reagents
-
Yohimbine hydrochloride (analytical standard)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, optional for initial stock solution)[1]
-
Deionized water (18 MΩ·cm)
-
Microcentrifuge tubes
-
Calibrated pipettes
Preparation of Stock Solutions
2.2.1. Yohimbine Standard Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of yohimbine hydrochloride standard.
-
Dissolve the weighed standard in 1 mL of methanol (or a suitable solvent like DMSO) to achieve a final concentration of 1 mg/mL.[1]
-
Vortex the solution until the standard is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
2.2.2. Yohimbine-¹³C,d₃ Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of Yohimbine-¹³C,d₃.
-
Dissolve the weighed internal standard in 1 mL of methanol to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the IS stock solution at -20°C or -80°C.[1]
2.2.3. Yohimbine-¹³C,d₃ Internal Standard (IS) Working Solution (e.g., 100 ng/mL)
-
Perform a serial dilution of the IS stock solution to create a working solution at a concentration appropriate for your assay. The final concentration of the IS should be consistent across all calibration standards and samples.
-
For a 100 ng/mL working solution, dilute the 1 mg/mL stock solution 1:10,000 in the final sample solvent (e.g., 50:50 methanol:water).
Preparation of Calibration Curve Standards
The following protocol describes the preparation of a standard curve ranging from 0.1 ng/mL to 100 ng/mL. The concentration range should be adjusted based on the expected concentration of yohimbine in the samples and the sensitivity of the analytical instrument.[2][5]
-
Intermediate Stock Solution (1 µg/mL): Dilute the 1 mg/mL Yohimbine standard stock solution 1:1000 with methanol to obtain a 1 µg/mL intermediate stock.
-
Serial Dilutions: Perform serial dilutions of the 1 µg/mL intermediate stock solution as described in the table below to prepare the calibration standards.
-
Addition of Internal Standard: To each calibration standard, add a fixed volume of the Yohimbine-¹³C,d₃ internal standard working solution to achieve a constant final concentration (e.g., 10 ng/mL) in every vial.
Data Presentation
The following table summarizes the preparation of the calibration standards and presents example data for a typical standard curve analysis.
| Standard Level | Concentration of Yohimbine (ng/mL) | Volume of 1 µg/mL Stock (µL) | Final Volume (mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte Area / IS Area) |
| 1 | 0.1 | 0.1 | 1 | 5,250 | 500,000 | 0.0105 |
| 2 | 0.5 | 0.5 | 1 | 26,000 | 495,000 | 0.0525 |
| 3 | 1 | 1 | 1 | 51,500 | 510,000 | 0.1010 |
| 4 | 5 | 5 | 1 | 255,000 | 505,000 | 0.5050 |
| 5 | 10 | 10 | 1 | 510,000 | 500,000 | 1.0200 |
| 6 | 50 | 50 | 1 | 2,525,000 | 498,000 | 5.0702 |
| 7 | 100 | 100 | 1 | 5,050,000 | 502,000 | 10.0598 |
Linearity: A linear regression of the response ratio versus the concentration of yohimbine should be performed. A coefficient of determination (r²) of ≥ 0.995 is typically considered acceptable for bioanalytical methods.[2][3]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing the yohimbine standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. pjps.pk [pjps.pk]
- 7. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yohimbine-(methyl-13C,d3 ester) = 99atom , = 98atom CP 1261254-59-4 [sigmaaldrich.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Yohimbine using Yohimbine-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine is an indole alkaloid primarily derived from the bark of the Pausinystalia yohimbe tree. It is pharmacologically known as a selective α₂-adrenergic receptor antagonist. By blocking these presynaptic receptors, yohimbine increases the release of norepinephrine, leading to a sympathomimetic effect. This mechanism of action is the basis for its use in treating erectile dysfunction and its investigation for other conditions such as orthostatic hypotension. Due to its variable pharmacokinetics and potential for adverse effects at higher concentrations, therapeutic drug monitoring (TDM) of yohimbine is crucial to ensure efficacy while minimizing risks. The use of a stable isotope-labeled internal standard, such as Yohimbine-¹³C,d₃, is the gold standard for accurate quantification in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacology and Rationale for TDM
Yohimbine's primary pharmacological effect is the blockade of α₂-adrenergic receptors, which leads to an increase in sympathetic nervous system activity. This results in elevated levels of norepinephrine, which can affect heart rate, blood pressure, and mood. The therapeutic range for yohimbine in blood is reported to be between 50 to 300 ng/mL. Concentrations exceeding this range can lead to adverse effects such as anxiety, hypertension, and tachycardia. Given its rapid absorption and short elimination half-life of approximately 30-36 minutes, TDM can help in optimizing the dosing regimen to maintain therapeutic concentrations and improve patient safety.
Signaling Pathway of Yohimbine
The primary mechanism of action of yohimbine involves the antagonism of α₂-adrenergic receptors in the presynaptic membrane of noradrenergic neurons. This action inhibits the negative feedback loop that normally regulates norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.
Analytical Methodology: LC-MS/MS
The accurate quantification of yohimbine in biological matrices like plasma or serum is best achieved using a validated LC-MS/MS method with a stable isotope-labeled internal standard. Yohimbine-¹³C,d₃ serves as an ideal internal standard as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of yohimbine in a plasma sample using LC-MS/MS.
Application Note: Quantitative Analysis of Yohimbine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) with a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of yohimbine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure high accuracy and precision, a deuterium-labeled internal standard, yohimbine-d3, is employed. The methodology encompasses a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by derivatization to enhance the volatility and thermal stability of the analyte. The subsequent GC-MS analysis is performed in the highly selective Selected Ion Monitoring (SIM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable quantification of yohimbine in biological matrices.
Introduction
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree and is known for its sympatholytic and mydriatic properties. It acts as a presynaptic alpha-2-adrenergic receptor antagonist and has been investigated for various therapeutic applications, including the treatment of erectile dysfunction and as a potential agent in weight loss. Accurate and reliable quantification of yohimbine in biological fluids is essential for understanding its pharmacokinetics and for clinical and forensic purposes.
Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of small molecules. However, due to the polar nature of yohimbine, derivatization is necessary to improve its chromatographic behavior. The use of a stable isotope-labeled internal standard, such as yohimbine-d3, is critical for correcting potential variations during sample preparation and analysis, thereby ensuring the highest level of accuracy and precision.
Experimental Protocol
Materials and Reagents
-
Yohimbine hydrochloride (certified reference standard)
-
Yohimbine-d3 hydrochloride (labeled internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
n-Hexane (HPLC grade)
-
Sodium Hydroxide (NaOH)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human plasma (drug-free)
-
Deionized water
Equipment
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Heating block or oven
Preparation of Standard and Quality Control (QC) Samples
Stock Solutions (1 mg/mL): Prepare individual stock solutions of yohimbine and yohimbine-d3 by dissolving the appropriate amount of each standard in methanol.
Working Standard Solutions: Prepare serial dilutions of the yohimbine stock solution with methanol to create a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the yohimbine-d3 stock solution with methanol to a final concentration of 50 ng/mL.
Calibration Curve and QC Samples: Spike 1 mL aliquots of drug-free human plasma with the appropriate yohimbine working standard solutions to create calibration standards. Similarly, prepare QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To 1 mL of plasma sample (calibrator, QC, or unknown), add 50 µL of the 50 ng/mL yohimbine-d3 internal standard working solution.
-
Alkalinization: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to each tube and vortex for 30 seconds to basify the plasma.
-
Extraction: Add 5 mL of a dichloromethane/n-hexane (50:50, v/v) mixture. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of MSTFA with 1% TMCS.
-
Cap the tubes tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 minute |
| Ramp 1 | 25°C/min to 250°C |
| Ramp 2 | 10°C/min to 300°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | |
| TMS-Yohimbine | 426 (M+) , 367, 281 |
| TMS-Yohimbine-d3 | 429 (M+) , 370, 284 |
Note: The bolded m/z value represents the primary ion used for quantification.
Data Presentation
The following table summarizes the validation results for the quantitative analysis of yohimbine in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (RSD%) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | > 85% |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of yohimbine in plasma.
Signaling Pathway/Logical Relationship Diagram
The use of a labeled internal standard (IS) is a critical component of this analytical method. The following diagram illustrates the logical relationship of how the IS corrects for variability.
Caption: Logic of internal standard correction for analytical variability.
Conclusion
The described GC-MS method with a labeled internal standard provides a reliable, sensitive, and specific approach for the quantification of yohimbine in human plasma. The detailed protocol for sample preparation, derivatization, and instrumental analysis, along with the presented validation data, demonstrates its suitability for demanding research and clinical applications. The use of a stable isotope-labeled internal standard is paramount in minimizing analytical variability and ensuring the generation of high-quality, reproducible data.
HPTLC method for yohimbine determination
An Application Note and Protocol for the High-Performance Thin-Layer Chromatography (HPTLC) Determination of Yohimbine
Introduction
Yohimbine is an indole alkaloid primarily sourced from the bark of the West African tree Pausinystalia yohimbe and is also found in plants like Rauwolfia serpentina (Indian snakeroot).[1][2][3] It is pharmacologically characterized as an α2-adrenergic receptor antagonist and has been widely used in pharmaceutical preparations and dietary supplements, most notably for the treatment of erectile dysfunction.[1][4][5] Given the variability of yohimbine content in raw materials and finished products, a simple, rapid, and reliable analytical method is crucial for quality control.[4][6] High-Performance Thin-Layer Chromatography (HPTLC) offers an efficient and accurate alternative to methods like HPLC and GC for the quantitative determination of yohimbine in complex matrices such as plant extracts and pharmaceutical dosage forms.[2][4] This document provides a detailed protocol for the quantification of yohimbine using HPTLC, validated according to International Conference on Harmonization (ICH) guidelines.[3][4]
Principle
This HPTLC method separates yohimbine from other components in a sample matrix based on the principle of normal-phase chromatography. The sample is applied as a band onto a silica gel stationary phase. A solvent system, or mobile phase, travels up the plate via capillary action. Components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Following development, the plate is scanned using a densitometer at a specific wavelength where yohimbine absorbs light (e.g., 221 nm, 280 nm, or 285 nm).[1][2][3] The resulting peak area is proportional to the amount of yohimbine present in the band. Quantification is achieved by comparing the peak area of the sample to a calibration curve constructed from known concentrations of a yohimbine standard.
Materials and Methods
Chemicals and Reagents
-
Yohimbine Hydrochloride (Reference Standard)
-
Methanol (HPLC Grade)
-
Chloroform (HPLC Grade)
-
Toluene (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Diethylamine (Analytical Grade)
-
Ammonia Solution (Analytical Grade)
Instrumentation
-
HPTLC Plates: 10 x 10 cm or 10 x 20 cm, pre-coated with Silica Gel 60 F254.[1][2][3]
-
Sample Applicator: Automated applicator such as CAMAG Automatic TLC Sampler (ATS4) or Linomat 5.
-
Developing Chamber: Automated Developing Chamber (e.g., CAMAG ADC2) or a twin-trough glass chamber.
-
Plate Dryer/Heater.
-
TLC Scanner: Densitometer capable of scanning in absorbance/reflectance mode (e.g., CAMAG TLC Scanner 3 or 4).
-
Data Integration Software.
Chromatographic Conditions
Several validated systems can be employed for yohimbine determination. The choice may depend on the sample matrix and available reagents.
| Parameter | Method A | Method B | Method C |
| Stationary Phase | HPTLC plates silica gel 60 F254 | HPTLC plates silica gel 60 F254 | HPTLC plates silica gel 60 F254 |
| Mobile Phase | Chloroform:Methanol:Ammonia (97:3:0.2, v/v/v)[4][5][6] | Toluene:Ethyl Acetate:Diethylamine (7:2:1, v/v/v)[2] | Toluene:Ethyl Acetate:Diethylamine (7:1.5:1.5, v/v/v)[3] |
| Chamber Saturation | 20-30 minutes with mobile phase vapor[1] | 20 minutes with mobile phase vapor | Not specified, 20-30 min recommended |
| Development Distance | 80 mm[1] | Not specified, 80-90 mm recommended | Not specified, 80-90 mm recommended |
| Application Mode | Bands, 6 mm | Bands | Bands |
| Scanning Wavelength | 280 nm[6] | 285 nm[2] | 280 nm[3][7] |
| Rf Value | ~0.50 (Varies with exact conditions) | Not specified | ~0.64[3] |
Experimental Protocols
The following diagram outlines the general workflow for the HPTLC analysis of yohimbine.
Caption: General HPTLC Workflow for Yohimbine Analysis.
Protocol 1: Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of yohimbine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1] This yields a concentration of 100 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations across the desired calibration range (e.g., 20-100 µg/mL).
Protocol 2: Sample Preparation
A) For Pharmaceutical Formulations (Tablets/Capsules)
-
Weigh and finely powder no fewer than 20 tablets or the contents of 20 capsules.
-
Accurately weigh a portion of the powder equivalent to one average tablet/capsule weight and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of yohimbine, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients. The final concentration should be adjusted to fall within the calibration range.[4]
B) For Plant Material (e.g., Yohimbe Bark)
-
Accurately weigh about 1 g of powdered plant material.
-
Extract with a suitable volume of methanol (e.g., 25 mL) using sonication or reflux extraction.
-
Filter the extract and repeat the extraction process on the residue to ensure completeness.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
For complex matrices, an acid-base purification may be necessary.[1][8] Dissolve the residue in an acidic solution, wash with an organic solvent (e.g., chloroform), basify the aqueous layer with ammonia, and then extract the yohimbine base into an organic solvent like chloroform.[1]
-
Evaporate the final organic extract and reconstitute the residue in a known volume of methanol for HPTLC application.[1]
Protocol 3: Chromatographic Analysis
-
Plate Preparation: If required, activate the HPTLC silica gel plate by heating it at 110°C for 15-20 minutes.
-
Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate, keeping a distance of at least 15 mm from the bottom and sides of the plate.
-
Development: Place the plate in the developing chamber previously saturated with the chosen mobile phase for 20-30 minutes.[1] Allow the mobile phase to ascend to a distance of 80 mm.[1]
-
Drying: After development, remove the plate from the chamber and dry it completely in an oven or with a stream of warm air to evaporate the mobile phase solvents.
-
Scanning: Scan the dried plate with the densitometer in absorbance mode at the specified wavelength (see Table in section 3.3).
Protocol 4: Calibration and Quantification
-
Apply different volumes (e.g., 2, 4, 6, 8, 10 µL) of a working standard solution to the plate to create a calibration curve in the desired range (e.g., 80-1000 ng/spot).[4]
-
Develop and scan the plate as described in Protocol 3.
-
Construct a calibration curve by plotting the peak area against the corresponding concentration (ng/spot).
-
Calculate the concentration of yohimbine in the applied sample spots using the linear regression equation derived from the calibration curve.[1]
-
Determine the final amount of yohimbine in the original sample (e.g., mg per tablet or mg per gram of bark) by accounting for the dilution factors used during sample preparation.
Method Validation Summary
The described HPTLC methods have been validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4] A summary of key validation parameters from published literature is provided below.
| Parameter | Method A[4][5] | Method B[2] | Method C[3] | Method D[1] |
| Linearity Range (ng/spot) | 80 - 1000 | 400 - 1200 | 1000 - 7000 | 200 - 1000 |
| Correlation Coefficient (R²) | 0.9965 | 0.9957 | >0.99 | 0.9931 |
| LOD (ng/spot) | 5 | 80 | 80 | 23.58 |
| LOQ (ng/spot) | 40 | 260 | 240 | 71.44 |
| Accuracy (% Recovery) | Not specified | >99% | 98.5 - 99.98% | Not specified |
| Precision (%RSD) | < 2% | < 2% | < 2% | 1.21 - 1.42% |
Conclusion
The HPTLC densitometric method is a simple, precise, accurate, and selective technique for the quantitative determination of yohimbine.[4][5] Its high throughput capacity and reliability make it highly suitable for the routine quality control of yohimbine in pharmaceutical formulations and herbal supplements, ensuring product safety and efficacy.[3][4]
References
- 1. pjps.pk [pjps.pk]
- 2. akjournals.com [akjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Estimation of yohimbine base in complex mixtures by quantitative HPTLC application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yohimbine LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of yohimbine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your yohimbine analysis.
Problem 1: Poor peak shape, tailing, or splitting.
Question: My yohimbine peak is showing significant tailing and splitting. What are the potential causes and how can I fix this?
Answer:
Poor peak shape for yohimbine can stem from several factors related to the sample, chromatography, or hardware. Here's a step-by-step troubleshooting guide:
-
Check for Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was the likely issue.
-
-
Assess Column Health: Column degradation or contamination is a common cause of peak shape issues.
-
Solution:
-
Wash the column: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase) to remove potential contaminants.
-
Reverse flush: If a simple wash is ineffective, reverse the column direction and flush with a strong solvent (ensure your column type allows for this).
-
Replace the column: If the peak shape does not improve after thorough washing, the column may be irreversibly damaged and require replacement.
-
-
-
Mobile Phase Mismatch: A mismatch between the sample solvent and the initial mobile phase can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. If your sample is in a strong solvent, try to evaporate and reconstitute it in the initial mobile phase.
-
-
Secondary Interactions: Yohimbine, being a basic compound, can interact with residual acidic silanols on the silica-based column packing material, leading to peak tailing.
-
Solution:
-
Use a base-deactivated column: Employ a column specifically designed for basic compounds.
-
Modify the mobile phase: Add a small amount of a basic additive, like ammonium hydroxide, to the mobile phase to saturate the active sites on the column. A study on the UHPLC-UV/MS analysis of yohimbine found good separation using 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol as mobile phases[1].
-
-
Problem 2: Inconsistent or low yohimbine signal (Ion Suppression).
Question: I'm experiencing a significant drop in yohimbine signal intensity, and the results are not reproducible. I suspect ion suppression. How can I confirm and mitigate this?
Answer:
Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (yohimbine), leading to a decreased signal.
-
Confirmation of Ion Suppression:
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression in your chromatogram. A solution of yohimbine is continuously infused into the MS detector post-column. A blank matrix extract is then injected. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting, suppressing agents.
-
Post-Extraction Spike: This quantitative method compares the response of yohimbine in a clean solvent to its response in a post-extracted blank matrix sample. A lower response in the matrix sample confirms ion suppression.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean sample and may lead to significant matrix effects. For yohimbine in plasma, acetonitrile is generally more effective at protein removal than methanol.[3]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning yohimbine into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by using a sorbent to selectively retain yohimbine while matrix components are washed away.[4][5] A study comparing PPT and SPE for other analytes found that SPE generally results in lower matrix effects.[5]
-
-
Chromatographic Separation: Modify your LC method to separate yohimbine from the interfering compounds.
-
Adjust the gradient: A shallower gradient can improve the resolution between yohimbine and co-eluting matrix components.
-
Change the column: A column with a different stationary phase chemistry may provide a different selectivity and better separation.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to yohimbine, it will be affected by ion suppression in the same way, allowing for accurate quantification. A commercially available SIL-IS for yohimbine is Yohimbine-(methyl-13C,d3 ester).
-
Problem 3: Yohimbine signal enhancement.
Question: My yohimbine signal is unexpectedly high and variable. Could this be ion enhancement?
Answer:
Yes, while less common than ion suppression, ion enhancement can occur. This is where co-eluting matrix components improve the ionization efficiency of yohimbine. The troubleshooting and mitigation strategies are the same as for ion suppression. The goal is to either remove the interfering components through better sample preparation or to compensate for the effect using a suitable internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in yohimbine analysis?
A1: The sources of matrix effects depend on the sample type:
-
Plasma/Serum: Phospholipids and proteins are the primary sources of ion suppression.
-
Urine: High salt content and endogenous metabolites can cause significant matrix effects.
-
Dietary Supplements: Excipients, fillers, and other botanical ingredients in the formulation can interfere with yohimbine ionization.
Q2: Which sample preparation method is best for analyzing yohimbine in plasma?
A2: The choice of method depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): Fastest and simplest, but may not be suitable for low-level quantification due to significant matrix effects. One study on yohimbine in human plasma used acetonitrile for protein precipitation.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and minimizes matrix effects, making it suitable for sensitive assays.[4][5]
-
Liquid-Liquid Extraction (LLE): A good alternative to SPE, offering cleaner extracts than PPT.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for yohimbine analysis?
A3: While not strictly necessary for all applications, a SIL-IS is highly recommended for accurate and precise quantification, especially in complex matrices where significant matrix effects are expected. A SIL-IS co-elutes with yohimbine and experiences the same degree of ion suppression or enhancement, thus providing the most reliable correction.
Q4: What are the typical LC-MS parameters for yohimbine analysis?
A4:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or 0.1% ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol). A study analyzing yohimbine in human plasma used a mobile phase of acetonitrile:water:formic acid (60:40:0.1%, v/v/v).[6]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for yohimbine as it readily forms a protonated molecule [M+H]+.
-
MS/MS Transition: For quantitative analysis using a triple quadrupole mass spectrometer, a multiple reaction monitoring (MRM) transition is used. A common transition for yohimbine is m/z 355.2 -> 144.1.[6]
Q5: How can I assess the recovery of my sample preparation method for yohimbine?
A5: To determine the extraction recovery, you compare the peak area of yohimbine in a pre-extraction spiked sample (where yohimbine is added to the blank matrix before extraction) to the peak area of yohimbine in a post-extraction spiked sample (where yohimbine is added to the matrix extract after the extraction process). The formula is:
Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
Data Presentation
Table 1: Comparison of Recovery for Different Yohimbine Sample Preparation Methods
| Sample Matrix | Sample Preparation Method | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Human Plasma | Protein Precipitation with Methanol | Yohimbine | 69.8 - 75.8 | Not explicitly stated for yohimbine alone | [6] |
| Dietary Supplements | QuEChERS | Yohimbine | 99 - 103 | ≤ 3.6 | [7] |
Note: A direct comparison of matrix effects across different sample preparation methods for yohimbine in the same biological matrix was not available in the reviewed literature. The data presented reflects recovery, which is an important performance characteristic of the sample preparation method.
Experimental Protocols
Protocol 1: Protein Precipitation for Yohimbine in Human Plasma
Adapted from a method for the simultaneous determination of three indolic alkaloids in human plasma.[6]
-
Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Vortex: Vortex-mix the sample for approximately 30 seconds.
-
Precipitation: Add 770 µL of acetonitrile to the sample.
-
Vortex: Gently vortex-mix for 1.5 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 12 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 600 µL of the clear supernatant to an HPLC vial.
-
Injection: Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: QuEChERS for Yohimbine in Dietary Supplements
Based on a method for the analysis of yohimbine and its analogs in botanicals and dietary supplements.[7]
-
Sample Weighing: Weigh an appropriate amount of the homogenized dietary supplement into a 50 mL centrifuge tube.
-
Hydration (for dry samples): If the sample is a dry powder, add an appropriate volume of water and allow it to hydrate.
-
Extraction Solvent: Add 10 mL of acetonitrile to the tube.
-
Shaking: Shake vigorously for 1 minute.
-
Salt Addition: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shaking: Shake again for 1 minute.
-
Centrifugation: Centrifuge at a sufficient speed to separate the layers (e.g., 3,000 rpm for 5 minutes).
-
Supernatant Transfer: An aliquot of the upper acetonitrile layer is taken for cleanup or direct injection.
-
Cleanup (Optional but Recommended): For cleaner samples, a dispersive SPE (d-SPE) step can be performed by adding a portion of the acetonitrile extract to a tube containing a sorbent (e.g., PSA, C18) and magnesium sulfate, vortexing, and centrifuging.
-
Final Extract: The final supernatant is then ready for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression in yohimbine LC-MS analysis.
Caption: Logical relationship for selecting a sample preparation method.
References
- 1. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yohimbine Quantification Accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of yohimbine quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for yohimbine quantification?
A1: The most prevalent methods for quantifying yohimbine are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7] High-Performance Thin-Layer Chromatography (HPTLC) is also utilized, particularly for analyzing pharmaceutical preparations.[5]
Q2: What are the known degradation products of yohimbine and how can they be avoided?
A2: Yohimbine is susceptible to degradation under certain conditions. Significant degradation to yohimbinic acid has been observed in acidic injectable solutions.[1] It can also undergo acid, alkaline, and photo-degradation.[2][3] While yohimbine is remarkably stable in solid formulations, care should be taken with solutions.[1] To minimize degradation, it is crucial to control the pH and protect solutions from light and heat.[3][4]
Q3: How can I ensure the accurate quantification of yohimbine in the presence of its isomers?
A3: Yohimbine has several diastereomers, such as corynanthine, which can interfere with accurate quantification if not properly separated.[6][8] Achieving good chromatographic separation is critical. One validated UHPLC method uses a C18 column with a gradient elution of aqueous ammonium hydroxide and ammonium hydroxide in methanol to successfully separate yohimbine from corynanthine.[6]
Q4: What are typical validation parameters for a yohimbine quantification method?
A4: A robust yohimbine quantification method should be validated for linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). The acceptance criteria for precision are often a relative standard deviation (RSD) of less than 2%.[4]
Troubleshooting Guides
HPLC Method Issues
Problem: Poor peak shape (tailing or fronting) for the yohimbine peak.
-
Possible Cause: Secondary ionic interactions between the basic yohimbine molecule and residual silanols on the silica-based column.[9]
-
Solution:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.5% v/v) to mask the silanol groups.[2][3]
-
pH Adjustment: Ensure the mobile phase pH is appropriate to maintain yohimbine in a single ionic state.
-
Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Problem: Inconsistent retention times for yohimbine.
-
Possible Cause:
-
Inadequately prepared or equilibrated mobile phase.
-
Fluctuations in column temperature.
-
Column degradation.
-
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed, degassed, and from a fresh batch.
-
Temperature Control: Use a column oven to maintain a consistent temperature.
-
System Suitability: Perform system suitability tests before each run to monitor retention time and other parameters. If the column is old or has been used with harsh conditions, consider replacing it.
-
LC-MS/MS Method Issues
Problem: Ion suppression or enhancement leading to inaccurate quantification.
-
Possible Cause: Co-eluting matrix components from the sample (e.g., phospholipids, salts) are interfering with the ionization of yohimbine in the mass spectrometer source.[10][11][12][13][14]
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[14][15] Simple protein precipitation may not be sufficient for complex matrices.[15]
-
Optimize Chromatography: Adjust the chromatographic method to separate yohimbine from the interfering compounds. This can involve modifying the gradient, changing the mobile phase composition, or using a different column.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction during quantification.
-
Change Ionization Source: If using Electrospray Ionization (ESI), which is more susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with the analyte.[11][16]
-
Problem: Low recovery of yohimbine during sample extraction from biological matrices (e.g., plasma).
-
Possible Cause:
-
Inefficient extraction solvent.
-
Suboptimal pH for extraction.
-
Binding of yohimbine to proteins or other matrix components.
-
-
Solution:
-
Optimize Extraction Solvent: Test different organic solvents and their mixtures to find the one with the best extraction efficiency for yohimbine.
-
pH Adjustment: Adjust the pH of the sample to ensure yohimbine is in its non-ionized form, which is more readily extracted into an organic solvent.
-
Protein Precipitation: Ensure complete protein precipitation by using an appropriate precipitating agent and sufficient vortexing and centrifugation.
-
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Linearity Range | HPTLC | 80–1000 ng/spot | [5] |
| LOD | HPTLC | 23.58 ng/spot | [5] |
| LOQ | HPTLC | 71.44 ng/spot | [5] |
| Accuracy (Recovery) | HPTLC | 98.08-99.03% | [5] |
| Precision (RSD) | HPLC | Within-day: 1.51%, Between-day: 1.35% | [4] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Yohimbine in Pharmaceutical Preparations
This protocol is based on a stability-indicating HPLC method.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of water and methanol (55:45 v/v) containing 0.5% triethylamine.[2][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 270 nm.[3]
-
Sample Preparation (for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of yohimbine HCl.
-
Dissolve the powder in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: Sample Preparation using QuEChERS for LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting yohimbine from complex matrices like dietary supplements.[8]
-
Sample Homogenization: Homogenize the sample (e.g., ground dietary supplement) with water.
-
Extraction:
-
Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously and centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add a d-SPE cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex and centrifuge.
-
-
Final Sample: The resulting supernatant can be diluted and injected into the LC-MS/MS system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Validated methods for determination of yohimbine hydrochloride in...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. aapco.org [aapco.org]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing ion suppression in yohimbine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression in yohimbine analysis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of yohimbine, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: What is ion suppression and how does it affect my yohimbine analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., salts, phospholipids, proteins) reduce the ionization efficiency of yohimbine in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[2][3]
Q2: I'm observing a low signal-to-noise ratio for yohimbine. Could this be due to ion suppression?
A2: Yes, a low signal-to-noise ratio is a common symptom of ion suppression. The presence of interfering molecules from the sample matrix can significantly dampen the yohimbine signal, making it difficult to distinguish from the baseline noise. Other potential causes could be suboptimal instrument parameters or issues with the sample preparation.
Q3: My results for yohimbine are inconsistent and show poor reproducibility between samples. What could be the cause?
A3: Inconsistent and irreproducible results are often a hallmark of variable matrix effects. The composition of biological samples can differ, leading to varying degrees of ion suppression from one sample to the next.[4] This variability can be minimized by implementing a more robust sample preparation method and using a suitable internal standard.
Q4: How can I identify if ion suppression is occurring in my yohimbine analysis?
A4: A post-column infusion experiment is a standard method to identify regions of ion suppression.[4] This involves infusing a constant flow of a yohimbine standard solution into the MS detector after the LC column. A blank matrix sample is then injected onto the column. Any dip in the stable baseline signal of yohimbine corresponds to a region where co-eluting matrix components are causing ion suppression.
Q5: What is the best way to compensate for ion suppression in my yohimbine assay?
A5: The use of a stable isotope-labeled internal standard (SIL-IS), such as yohimbine-d3 or ¹³C,²H₃-yohimbine, is considered the gold standard for compensating for ion suppression.[5] A SIL-IS has nearly identical physicochemical properties to yohimbine and will be affected by ion suppression in the same way. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.[6]
Q6: Which sample preparation technique is most effective at reducing ion suppression for yohimbine analysis?
A6: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, therefore, the extent of ion suppression. While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing interfering matrix components.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner samples and reducing ion suppression.[1][7] The optimal method will depend on the specific matrix and the required sensitivity of the assay.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the advantages and disadvantages of common sample preparation techniques for reducing ion suppression in yohimbine analysis.
| Sample Preparation Technique | Pros | Cons | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Least effective at removing matrix interferences, particularly phospholipids. May result in significant ion suppression. | Low |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. Good for removing salts and some phospholipids. | More labor-intensive and time-consuming than PPT. Requires optimization of solvent systems. | Moderate to High |
| Solid-Phase Extraction (SPE) | Generally provides the cleanest extracts. Highly selective for the analyte of interest. Can effectively remove a wide range of interferences. | Most complex and expensive method. Requires method development to select the appropriate sorbent and optimize wash/elution steps. | High |
Experimental Protocols
This section provides detailed methodologies for key experiments related to yohimbine analysis and the mitigation of ion suppression.
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Yohimbine standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank plasma/serum extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the yohimbine standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the yohimbine solution and acquire data in MRM mode for yohimbine. A stable, elevated baseline signal should be observed.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject the blank matrix extract onto the LC column.
-
Start the chromatographic run using your analytical method's gradient.
-
-
Data Analysis:
-
Monitor the yohimbine MRM transition signal throughout the run.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Objective: A quick and simple method for preparing plasma samples, suitable for high-throughput analysis where significant ion suppression is not a major concern.
Materials:
-
Plasma sample
-
Ice-cold acetonitrile containing a suitable internal standard (e.g., yohimbine-d3)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To achieve a cleaner sample extract compared to PPT by partitioning yohimbine into an organic solvent.
Materials:
-
Plasma sample
-
Internal standard solution
-
Basifying agent (e.g., 1 M NaOH)
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
In a glass tube, add 100 µL of plasma.
-
Add the internal standard.
-
Add 25 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer (top layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To obtain a highly purified sample extract by utilizing a solid sorbent to selectively retain and elute yohimbine.
Materials:
-
Plasma sample
-
Internal standard solution
-
SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Pre-treatment: Dilute the plasma sample (e.g., 1:1 with water) and add the internal standard.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove interferences.
-
Elution: Elute yohimbine and the internal standard with 1 mL of the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
Visualizations
The following diagrams illustrate key workflows and concepts related to the reduction of ion suppression in yohimbine analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Yohimbine Bioanalysis
Welcome to the technical support center for yohimbine bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for yohimbine quantification in biological matrices?
A1: The most common analytical techniques for yohimbine quantification are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][2][3] High-Performance Thin-Layer Chromatography (HPTLC) has also been validated for the determination of yohimbine hydrochloride in pharmaceutical preparations.[4][5][6][7] Gas Chromatography (GC) has been mentioned as another method for the separation of yohimbine alkaloids.[4]
Q2: How can I extract yohimbine from plasma or serum samples?
A2: Common extraction methods for yohimbine from plasma or serum include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). An acid-base extraction procedure can be effective for purifying the alkaloid from complex mixtures.[4] For instance, a method for extracting yohimbine and its metabolites from plasma involved a liquid-liquid extraction with a recovery of 91.8% for yohimbine.[8] A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has also been successfully used for extracting yohimbine and its analogs from botanical and dietary supplements.[9]
Q3: Is yohimbine stable during sample storage and analysis?
A3: Yohimbine is remarkably stable in solid formulations.[1] However, it is susceptible to degradation in acidic injectable solutions, where it can hydrolyze to form yohimbinic acid.[1] Forced degradation studies have shown that yohimbine can degrade under acidic, alkaline, and photo-oxidative conditions.[10][11] When stored, it is recommended to keep yohimbine away from light.[12]
Q4: What are the major metabolites of yohimbine that I should be aware of?
A4: The primary metabolites of yohimbine in humans are 10-hydroxyyohimbine and 11-hydroxyyohimbine.[8][13] 11-hydroxyyohimbine is a pharmacologically active metabolite.[13][14] The metabolism is primarily carried out by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[13]
Q5: What are matrix effects and how can they impact my yohimbine bioanalysis?
A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the biological sample.[15][16] These effects can lead to ion suppression or enhancement, causing inaccurate quantification.[15][16] Biological matrices like plasma are rich in proteins and phospholipids, which are known to cause ion suppression.[15] It is crucial to evaluate and minimize matrix effects during method development and validation.[16]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Broad Peaks in HPLC Analysis
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed. Verify the composition and pH of the mobile phase. A change in the mobile phase composition can lead to broad peaks.[17] |
| Column Contamination | A contaminated guard column or analytical column can cause peak broadening.[17] Wash the column or replace the guard column. |
| Inappropriate Sample Solvent | The sample solvent should be compatible with the mobile phase. If possible, dissolve the sample in the mobile phase.[17] |
| Low Flow Rate | An excessively low flow rate can lead to peak broadening due to diffusion.[17] Ensure the flow rate is set correctly according to the method. |
| System Leaks | Check for any leaks in the HPLC system, particularly between the column and the detector.[17] |
Issue 2: Inconsistent or Low Recovery During Sample Extraction
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Extraction pH | Yohimbine is an alkaloid, and its extraction efficiency is pH-dependent. Optimize the pH of the aqueous phase during liquid-liquid extraction to ensure it is in its non-ionized form for better partitioning into the organic solvent. |
| Incomplete Protein Precipitation | If using protein precipitation, ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is sufficient for complete protein removal. Inadequate precipitation can lead to low recovery and matrix effects. |
| Analyte Adsorption | Yohimbine may adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this issue. |
| Emulsion Formation (LLE) | Emulsions can form during liquid-liquid extraction, trapping the analyte and leading to poor recovery. Try adding salt to the aqueous phase or using a different organic solvent to break the emulsion. |
Issue 3: Suspected Matrix Effects (Ion Suppression/Enhancement)
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution with Phospholipids | Phospholipids from plasma are a major cause of ion suppression.[15] Optimize the chromatographic method to separate yohimbine from the phospholipid elution zone. A longer chromatographic run or a different stationary phase may be necessary. |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more interfering matrix components. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation. |
| Choice of Ionization Source | Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[15] |
| Use of an Isotope-Labeled Internal Standard | A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency. |
Experimental Protocols
Protocol 1: Yohimbine Extraction from Plasma using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 200 µL of plasma, add 25 µL of an internal standard solution (e.g., a structurally similar compound or a stable isotope-labeled yohimbine).
-
Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to the plasma sample to basify it. Vortex for 30 seconds.
-
Extraction: Add 1 mL of an organic solvent (e.g., a mixture of ethyl acetate and hexane). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: HPLC-UV Method for Yohimbine Analysis
This is an example method and may require optimization.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)[11]
-
Mobile Phase: A mixture of water and methanol (e.g., 55:45 v/v) containing 0.5% triethylamine.[11] Another reported mobile phase is methanol:acetonitrile:water (70:20:10 v/v).[2][18]
-
Column Temperature: 25°C[2]
Quantitative Data Summary
Table 1: Yohimbine Bioanalytical Method Parameters
| Parameter | Value | Analytical Method | Reference |
| Recovery from Plasma | 91.8% | HPLC-Fluorimetric | [8] |
| LOD (ng/mL) | 0.1 | HPLC-Fluorimetric | [8] |
| LOQ (ng/mL) | Not Specified | HPLC-Fluorimetric | [8] |
| LOD (ng/spot) | 5 | HPTLC | [5] |
| LOQ (ng/spot) | 40 | HPTLC | [5] |
| LOD (ppt) | < 100 | LC/QQQ-MS | [9] |
| Linear Range (ng/spot) | 80 - 1000 | HPTLC | [5] |
| Linear Range (ppb) | 0.1 - 100 | LC/QQQ-MS | [9] |
Table 2: Chromatographic Conditions for Yohimbine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Technique | HPLC-UV | HPLC-UV | HPTLC |
| Column | C18 (4.6 x 150 mm, 5 µm) | Spherisorb ODS RP C18 (250 mm x 4.6 mm x 5 µm) | Silica Gel 60 F254 |
| Mobile Phase | Water:Methanol (55:45 v/v) + 0.5% Triethylamine | Methanol:Acetonitrile:Water (70:20:10 v/v) | Chloroform:Methanol:Ammonia (97:3:0.2 v/v/v) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | N/A |
| Detection | 270 nm | 270 nm | 280 nm |
| Reference | [11] | [2][18] | [5] |
Visualizations
Caption: General workflow for yohimbine bioanalysis from sample receipt to final report.
Caption: Troubleshooting decision tree for common issues in yohimbine LC-MS bioanalysis.
Caption: Simplified signaling pathway of yohimbine as an α2-adrenergic receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. bsphs.org [bsphs.org]
- 3. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. food.ec.europa.eu [food.ec.europa.eu]
- 13. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. eijppr.com [eijppr.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. [PDF] VALIDATION OF HPLC METHOD WITH UV-DETECTION FOR DETERMINATION OF YOHIMBINE CONTAINING PRODUCTS | Semantic Scholar [semanticscholar.org]
- 19. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yohimbine-13C,d3 Mass Spectrometry Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yohimbine and its isotopically labeled internal standard, Yohimbine-13C,d3, in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary mass-to-charge ratios (m/z) for Yohimbine and this compound in positive ion electrospray ionization (ESI+)?
A1: In positive ion ESI, Yohimbine typically forms a protonated molecule [M+H]⁺. Given that the most common stable isotope labeling for this compound involves one 13C atom and three deuterium atoms on the methoxy group, the expected m/z values are:
Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Yohimbine and this compound?
A2: The most common fragmentation of Yohimbine involves the loss of the carbomethoxy group and subsequent cleavages of the D and E rings. A robust and frequently cited MRM transition for Yohimbine is the transition from the precursor ion at m/z 355.19 to the product ion at m/z 144.[4] For the isotopically labeled internal standard, the same fragmentation pathway is expected.
The recommended MRM transitions are summarized in the table below.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Polarity |
| Yohimbine | 355.2 | 144.1 | Positive |
| This compound | 359.2 | 144.1 | Positive |
Q3: What is the characteristic fragmentation pattern of Yohimbine in MS/MS?
A3: The fragmentation of the protonated Yohimbine molecule ([M+H]⁺ at m/z 355) in tandem mass spectrometry typically yields several characteristic product ions. The major fragment ions are observed at m/z 224, 212, and 144.[1][2][3] The ion at m/z 144 is often selected for quantification in MRM experiments due to its high intensity and specificity.[1][4]
Troubleshooting Guide
Issue 1: Poor sensitivity or no detectable signal for Yohimbine or its internal standard.
-
Possible Cause 1: Incorrect Mass Spectrometer Parameters.
-
Solution: Ensure that the mass spectrometer is set to the correct precursor and product ion m/z values for Yohimbine (355.2 -> 144.1) and this compound (359.2 -> 144.1). Verify that the instrument is operating in positive ionization mode.
-
-
Possible Cause 2: Suboptimal Ion Source Conditions.
-
Solution: Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). A typical starting point for capillary voltage is around 3.3 kV, with a source temperature of 150°C and a desolvation temperature of 350°C.[4] These may need to be adjusted for your specific instrument and mobile phase composition.
-
-
Possible Cause 3: Inefficient Chromatographic Separation.
-
Solution: A poor chromatographic peak shape can lead to a reduced signal-to-noise ratio. Ensure your LC method provides good peak shape and retention. A C18 column with a mobile phase consisting of acetonitrile, water, and a modifier like formic acid is a common choice.[4]
-
Issue 2: High background noise or interfering peaks in the chromatogram.
-
Possible Cause 1: Matrix Effects.
-
Solution: Biological matrices can cause ion suppression or enhancement. An effective sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), can help to minimize matrix effects. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for these effects.
-
-
Possible Cause 2: Contamination from the LC-MS System.
-
Solution: Flush the LC system and mass spectrometer thoroughly to remove any potential contaminants. Run blank injections to ensure the system is clean before analyzing samples.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause 1: Instability of the Analyte.
-
Solution: Ensure proper storage and handling of Yohimbine and this compound stock solutions and samples to prevent degradation.
-
-
Possible Cause 2: Fluctuations in MS Performance.
-
Solution: Regularly calibrate and tune the mass spectrometer according to the manufacturer's recommendations to ensure consistent performance.
-
Experimental Protocols
LC-MS/MS Method for the Quantification of Yohimbine
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute Yohimbine, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.2 mL/min[4]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
Optimized MS Parameters for Yohimbine and this compound
| Parameter | Yohimbine | This compound |
| Precursor Ion (m/z) | 355.2 | 359.2 |
| Product Ion (m/z) | 144.1 | 144.1 |
| Dwell Time (ms) | 100-200 | 100-200 |
| Collision Energy (eV) | 20-30 | 20-30 |
| Cone Voltage (V) | 64[4] | 64 |
Note: Collision energy and cone voltage are instrument-dependent and should be optimized for your specific mass spectrometer.
Visualizations
Caption: A typical experimental workflow for the quantification of Yohimbine in biological samples using LC-MS/MS.
Caption: Logical relationship diagram illustrating the key steps in developing a robust LC-MS/MS method for Yohimbine analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. Development of a method for comprehensive and quantitative analysis of Yohimbine in Pausinystalia yohimbe by liquid chromatography-ion trap mass spectrometry – ScienceOpen [scienceopen.com]
- 3. [Study on yohimbine in positive mode by ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Yohimbine-13C,d3 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yohimbine-13C,d3 as an internal standard in the bioanalysis of yohimbine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled (SIL) version of yohimbine, a primary alkaloid from the bark of the Pausinystalia yohimbe tree. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard. They are chemically identical to the analyte of interest (yohimbine) but have a different mass due to the incorporated isotopes. This allows them to co-elute chromatographically and experience similar ionization effects as the analyte, effectively correcting for variability during sample preparation and analysis, leading to more accurate and precise quantification. The precision and robustness of analytical methods are improved by the use of deuterium-labeled yohimbine for MS detection.[1][2]
Q2: What are the expected storage conditions for this compound stock solutions?
While specific stability data for this compound in various solvents is not extensively published, general recommendations for yohimbine and other SIL internal standards apply. Stock solutions are typically prepared in organic solvents like methanol or DMSO and stored at low temperatures to minimize degradation. Based on supplier recommendations for similar compounds, storage at -20°C or -80°C is advisable for long-term stability.
Q3: How stable is this compound in biological matrices like plasma, blood, and urine?
Q4: What are the typical stability tests performed for a SIL internal standard like this compound during method validation?
According to regulatory guidelines for bioanalytical method validation, the stability of the internal standard in the biological matrix should be assessed under the following conditions:
-
Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the compound's integrity.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the compound in the matrix at room temperature for a duration representative of sample handling and preparation time.
-
Long-Term Stability: Determines the stability of the compound in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before analysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variable Internal Standard (IS) Response | 1. Inconsistent addition of IS solution. 2. Degradation of IS in stock solution. 3. Instability of IS in the biological matrix during sample preparation. 4. Matrix effects suppressing or enhancing the IS signal. | 1. Ensure precise and consistent pipetting of the IS working solution. Use a calibrated pipette. 2. Prepare fresh IS stock and working solutions. Compare the response of the new solution to the old one. 3. Perform bench-top stability experiments to confirm the stability of this compound in the matrix for the duration of your sample preparation workflow. 4. Evaluate matrix effects by comparing the IS response in post-extraction spiked samples to that in a neat solution. If significant, optimize the sample preparation method (e.g., use a different extraction technique like SPE). |
| Loss of IS Signal Over an Analytical Run | 1. Post-preparative instability in the autosampler. 2. Adsorption of the IS to vials or tubing. | 1. Conduct post-preparative stability tests by re-injecting samples from the beginning of the run at the end. If a significant decrease is observed, consider cooling the autosampler or reducing the run time. 2. Use silanized or low-adsorption vials and check for any potential interactions with the LC system components. |
| IS Peak Tailing or Splitting | 1. Poor chromatographic conditions. 2. Degradation of the IS on the column. | 1. Optimize the mobile phase composition, pH, and gradient. Ensure the column is properly conditioned. 2. Check for on-column degradation by injecting the IS in a clean solvent. If degradation is suspected, a different column chemistry may be needed. |
Quantitative Stability Data (Illustrative)
Disclaimer: The following tables present illustrative data based on typical acceptance criteria for bioanalytical method validation (+/- 15% deviation from nominal concentration). Specific quantitative stability data for this compound in biological matrices is not publicly available.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Cycle 1 (% Recovery) | Cycle 2 (% Recovery) | Cycle 3 (% Recovery) |
| This compound | 50 | 98.5 | 97.2 | 96.8 |
| This compound | 500 | 99.1 | 98.0 | 97.5 |
Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Spiked Concentration (ng/mL) | 4 hours (% Recovery) | 8 hours (% Recovery) | 24 hours (% Recovery) |
| This compound | 50 | 101.2 | 99.8 | 95.3 |
| This compound | 500 | 100.5 | 100.1 | 96.1 |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Spiked Concentration (ng/mL) | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) |
| This compound | 50 | 99.7 | 98.5 | 97.9 |
| This compound | 500 | 100.2 | 99.1 | 98.3 |
Experimental Protocols
Protocol 1: Sample Preparation for Yohimbine Analysis in Plasma
This protocol is based on a liquid-liquid extraction method.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control sample.
-
Vortexing: Vortex the samples for 10 seconds.
-
Protein Precipitation/Extraction: Add 500 µL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Vortexing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of blank biological matrix with this compound at low and high concentrations.
-
Aliquoting: Aliquot the spiked matrix into multiple vials for each concentration.
-
Baseline Analysis: Analyze a set of aliquots immediately to establish the baseline concentration (T=0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5).
-
-
Analysis: After the final thaw, process and analyze the samples.
-
Data Evaluation: Calculate the mean concentration and percentage recovery for each cycle compared to the baseline. The mean concentration should be within ±15% of the baseline.
Visualizations
Caption: Workflow for the analysis of yohimbine in plasma using this compound.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
Technical Support Center: Yohimbine Isotope Dilution Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing yohimbine isotope dilution assays.
Frequently Asked Questions (FAQs)
Q1: What is a yohimbine isotope dilution assay?
A yohimbine isotope dilution assay is a quantitative analytical method used to determine the concentration of yohimbine in a sample. It involves adding a known amount of an isotopically labeled yohimbine internal standard (e.g., yohimbine-d3) to the sample.[1][2] The ratio of the unlabeled yohimbine to the labeled internal standard is then measured using a mass spectrometer, typically coupled with liquid chromatography (LC-MS/MS). This method is highly accurate and precise because the internal standard behaves nearly identically to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects.
Q2: Why is an isotopically labeled internal standard preferred?
Isotopically labeled internal standards, such as deuterium-labeled yohimbine, are considered the gold standard for quantitative mass spectrometry.[2] This is because their chemical and physical properties are almost identical to the unlabeled analyte. Consequently, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. This co-behavior allows for accurate correction of signal variations, leading to more robust and reliable quantification.
Q3: What are the common sources of error in a yohimbine isotope dilution assay?
Common sources of error include:
-
Inaccurate concentration of the internal standard stock solution: Precise knowledge of the labeled standard's concentration is critical for accurate quantification.
-
Incomplete equilibration: The internal standard must be thoroughly mixed and equilibrated with the sample to ensure it experiences the same processing as the native yohimbine.
-
Matrix effects: Components in the sample matrix can suppress or enhance the ionization of both yohimbine and its internal standard.[3][4]
-
Instability of yohimbine or its labeled standard: Yohimbine can degrade under certain conditions, such as exposure to light or extreme pH.[5][6]
-
Interference from isomers: Yohimbine has several stereoisomers that may need to be chromatographically separated for accurate quantification, depending on the study's objective.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during a yohimbine isotope dilution assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column degradation or contamination. - Co-elution with interfering substances. | - Optimize the mobile phase pH. A mobile phase containing 0.1% ammonium hydroxide in methanol has been shown to provide good separation. - Use a guard column and ensure proper sample cleanup. - Flush the column with a strong solvent or replace it if necessary. |
| Low Signal Intensity for Both Yohimbine and Internal Standard | - Inefficient sample extraction. - Ion suppression due to matrix effects.[3][4] - Suboptimal mass spectrometer settings. | - Optimize the extraction procedure. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been used effectively for yohimbine extraction. - Dilute the sample to reduce matrix effects. - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation. - Incomplete equilibration of the internal standard. - Instability of the analyte or internal standard in the autosampler. | - Ensure consistent and precise pipetting and mixing during sample preparation. - Vortex and/or sonicate the sample after adding the internal standard to ensure thorough mixing. - Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation. |
| Inaccurate Quantification (Poor Accuracy) | - Incorrect concentration of the internal standard spiking solution. - Significant differences in the ionization behavior of the analyte and internal standard due to matrix effects. - Presence of interfering peaks with the same mass transition. | - Prepare fresh internal standard solutions and verify their concentration. - Evaluate and mitigate matrix effects by optimizing sample cleanup or using a different ionization source if possible. - Ensure the chromatographic method separates yohimbine from any isomers or isobaric interferences. |
| No or Very Low Internal Standard Signal | - Forgetting to add the internal standard. - Degradation of the internal standard. | - Review the sample preparation workflow to ensure the internal standard was added. - Check the storage conditions and expiration date of the deuterated yohimbine.[1] Stock solutions are typically stored at -20°C or -80°C.[1] |
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for yohimbine quantification. Note that specific values can vary depending on the exact methodology, instrumentation, and sample matrix.
| Parameter | Typical Value | Reference(s) |
| Linearity (r²) | > 0.99 | [8] |
| Limit of Detection (LOD) | < 100 ppt | [8] |
| Limit of Quantification (LOQ) | 0.23 - 0.36 ng/mL in plasma | [8] |
| Recovery | 99 - 103% | [8] |
| Intraday Precision (%RSD) | < 15% | [8] |
| Interday Precision (%RSD) | < 15% | [8] |
Experimental Protocol: Yohimbine Isotope Dilution LC-MS/MS Assay
This protocol provides a general methodology for the quantification of yohimbine in biological samples.
1. Materials and Reagents:
-
Yohimbine analytical standard
-
Deuterated yohimbine (e.g., yohimbine-d3) internal standard[1]
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium hydroxide or formic acid
-
Biological matrix (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) or QuEChERS extraction materials
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of yohimbine and yohimbine-d3 in methanol.
-
Perform serial dilutions to create calibration standards and a working internal standard spiking solution.
3. Sample Preparation (using SPE):
-
To 100 µL of the sample (e.g., plasma), add the yohimbine-d3 internal standard solution.
-
Vortex to ensure complete mixing and equilibration.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the yohimbine and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both yohimbine and yohimbine-d3.
-
5. Data Analysis:
-
Integrate the peak areas for the yohimbine and yohimbine-d3 MRM transitions.
-
Calculate the peak area ratio of yohimbine to yohimbine-d3.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of yohimbine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for a Yohimbine Isotope Dilution Assay.
Caption: Logical flow for troubleshooting a Yohimbine Isotope Dilution Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods. | Semantic Scholar [semanticscholar.org]
- 3. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing in-source fragmentation of Yohimbine-13C,d3
Welcome to the technical support center for the analysis of Yohimbine-13C,d3. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the prevention of in-source fragmentation during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
A1: In-source fragmentation, sometimes called in-source decay, is a phenomenon that occurs in the ion source of a mass spectrometer, specifically in the region between the atmospheric pressure electrospray ionization (ESI) source and the high-vacuum mass analyzer.[1][2] It is the process where ions fragment after they are formed but before they are isolated and analyzed by the mass spectrometer. This fragmentation is typically caused by collisions between the newly formed ions and residual gas molecules, driven by the electric fields (voltages) used to guide the ions into the analyzer.[1]
Q2: Why is my this compound standard showing fragments?
A2: Yohimbine, as a pentacyclic indole alkaloid, can be susceptible to fragmentation under certain analytical conditions.[3] The energy applied in the ion source (e.g., high voltages or temperatures) can be sufficient to break bonds within the molecule.[1][4] Common fragmentation pathways for yohimbine involve a retro-Diels-Alder (RDA) cleavage of the C-ring, leading to characteristic fragment ions.[5][6] While your this compound is isotopically labeled for use as an internal standard, its chemical structure and susceptibility to fragmentation are nearly identical to the unlabeled compound.
Q3: What are the common fragment ions of Yohimbine?
A3: Mass spectrometry studies of yohimbine have identified several key fragment ions. The most prominent fragments are often observed at m/z values of 224.1266, 212.1262, and 144.0802, which arise from the retro-Diels-Alder cleavage.[5][6][7] Other fragments can also be produced through the loss of small neutral molecules like water (H₂O) or methanol (CH₃OH) from the protonated molecule.[5][6]
Q4: How does in-source fragmentation affect my quantitative analysis?
A4: In-source fragmentation can significantly impact quantitative accuracy. When the parent ion ([M+H]⁺) fragments in the source, the intensity of its signal is reduced, leading to a loss of sensitivity for the intended precursor ion. This can result in underestimation of the analyte concentration. Furthermore, if a fragment ion has the same mass as another analyte or internal standard, it can cause interference and lead to inaccurate quantification and misannotation of data.[8][9]
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to diagnosing and mitigating unwanted fragmentation of this compound.
Issue: High abundance of fragment ions (e.g., m/z 144, 212) is observed for the this compound internal standard.
The primary cause of ISF is excessive energy being applied to the ions in the source region. The following steps will help you methodically reduce this energy.
Step 1: Optimize Cone/Fragmentor/Declustering Potential Voltage
This is the most critical parameter for controlling ISF.[1] This voltage is applied between the skimmer and the first ion guide and directly influences the kinetic energy of the ions.
-
Action: Gradually decrease the Cone Voltage (also known as Fragmentor Voltage or Declustering Potential, depending on the instrument manufacturer) in steps of 5-10 V.[10] Monitor the signal intensity of the this compound precursor ion and its key fragments.
-
Expected Outcome: You should observe a decrease in the abundance of fragment ions and a corresponding increase in the abundance of the precursor ion. Find the lowest voltage that provides good precursor ion intensity without significant fragmentation.
Step 2: Adjust Ion Source Temperature
Higher source temperatures increase the internal energy of the ions and can promote thermal degradation and fragmentation.[1][4]
-
Action: Reduce the source temperature (or desolvation temperature) in increments of 25-50°C. Allow the system to stabilize after each change.
-
Expected Outcome: A lower temperature should reduce the degree of fragmentation. Be aware that excessively low temperatures can lead to incomplete desolvation, resulting in adduct formation and poor sensitivity. Find a balance that ensures efficient ionization with minimal fragmentation.
Step 3: Evaluate Mobile Phase Composition
The composition of the mobile phase affects the efficiency of the electrospray process and the stability of the ions.
-
Action: If using acetonitrile (ACN)/water with formic acid, consider switching to methanol (MeOH)/water.[11] Methanol has different solvent properties and can sometimes lead to a "softer" ionization process, reducing fragmentation.[11] Also, evaluate the concentration of the acid modifier (e.g., formic acid). While necessary for good protonation, high concentrations can sometimes enhance fragmentation. Try reducing the concentration to 0.05% or lower.
-
Expected Outcome: A change in solvent or modifier concentration may stabilize the protonated molecule and reduce the propensity for fragmentation.
Step 4: Check for a Dirty Ion Source
A contaminated ion source can lead to unstable spray and an increase in fragmentation.[11]
-
Action: If parameter optimization does not resolve the issue, perform a cleaning of the ion source components, including the capillary, skimmer, and cones, according to the manufacturer's protocol.
-
Expected Outcome: A clean source provides a more stable and efficient ionization process, which can significantly reduce unwanted fragmentation.[11]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting in-source fragmentation issues.
Caption: A step-by-step logic diagram for troubleshooting and resolving ISF.
Quantitative Data Summary
The tables below provide typical starting parameters for LC-MS analysis of yohimbine and illustrate the general effect of key source parameters on in-source fragmentation.
Table 1: General ESI Source Parameters and Their Effect on Fragmentation
| Parameter | Typical Range | Effect of Increasing the Value | Recommended Action to Reduce ISF |
| Cone/Fragmentor Voltage | 10 - 60 V[10] | Increases Fragmentation[1] | Decrease |
| Source/Desolvation Temp. | 250 - 450 °C[12] | Increases Fragmentation[4] | Decrease |
| Capillary/Spray Voltage | 2.5 - 5.0 kV[12] | Can Increase Fragmentation[4] | Optimize (Lower if possible) |
| Nebulizer Gas Pressure | 20 - 60 psi[12] | Can Affect Droplet Size/Stability | Optimize |
Table 2: Suggested Starting Conditions for this compound Analysis
| Parameter | Suggested Starting Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Cone/Fragmentor Voltage | 20 V |
| Source Temperature | 300 °C |
| Desolvation Gas Flow | Instrument Dependent (e.g., 600 L/hr) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
Experimental Protocols
Protocol 1: LC-MS Method Development for Minimal Fragmentation
This protocol outlines the steps to develop a robust LC-MS method for this compound, focusing on minimizing in-source fragmentation from the start.
1. Sample Preparation:
-
Prepare a 100 ng/mL solution of this compound in 50:50 methanol/water.
2. Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[14]
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 8 minutes) to ensure good separation from any potential interferences.
3. MS Source Parameter Optimization Workflow:
-
Infuse the prepared sample directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) to find the optimal parameters without chromatographic influence.
-
Set an initial low Cone/Fragmentor voltage (e.g., 15 V) and a moderate source temperature (e.g., 300°C).
-
Acquire full scan mass spectra and monitor the precursor ion and expected fragment ions.
-
Voltage Tuning: While monitoring the ion signals, slowly increase the Cone/Fragmentor voltage. Record the voltage at which fragment ions begin to appear and the voltage at which the precursor signal is maximized. Select a voltage that provides strong precursor signal with minimal (<5%) fragmentation.
-
Temperature Tuning: Set the Cone/Fragmentor voltage to the optimized value. Vary the source temperature from low (e.g., 250°C) to high (e.g., 450°C). Plot the precursor and fragment intensities against temperature to find the optimal setting that balances desolvation efficiency and fragmentation.
-
Final Testing: Apply the optimized source parameters to the LC-MS method and inject the sample to confirm performance under chromatographic conditions.
Method Optimization Workflow Diagram
The following diagram illustrates the experimental workflow for method development.
Caption: A workflow for developing an LC-MS method to minimize ISF.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? [mdpi.com]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. akjournals.com [akjournals.com]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | PCOVERY [pcovery.com]
- 13. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Yohimbine Metabolite Interference in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with yohimbine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential interference from yohimbine's active metabolites during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of yohimbine and are they active?
Yohimbine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[1] The two main metabolites are 11-hydroxy-yohimbine and 10-hydroxy-yohimbine.[1][2] Both of these metabolites are pharmacologically active, exhibiting antagonist activity at α2-adrenergic receptors, similar to the parent compound, yohimbine.[3]
Q2: How can yohimbine metabolites interfere with my experimental results?
Metabolite interference can occur in several ways:
-
Cross-reactivity in Immunoassays: Antibodies used in immunoassays (like ELISA) to detect yohimbine may also recognize and bind to its structurally similar metabolites. This can lead to an overestimation of yohimbine concentration.
-
Co-elution in Chromatographic Methods: In techniques like High-Performance Liquid Chromatography (HPLC), metabolites may have similar retention times to yohimbine, leading to overlapping peaks and inaccurate quantification if the method is not sufficiently optimized for separation.
-
Confounding Pharmacological Effects: Since the metabolites are also active, their presence can contribute to the overall pharmacological effect observed in in-vitro and in-vivo studies, making it difficult to attribute the effects solely to yohimbine.
Q3: My immunoassay results for yohimbine seem unexpectedly high. Could this be due to metabolite interference?
It is highly probable. Due to the structural similarity between yohimbine and its hydroxylated metabolites, antibodies in a yohimbine-specific immunoassay are likely to exhibit some degree of cross-reactivity. This would result in a positive signal from the metabolites, leading to an artificially inflated measurement of the parent drug. It is crucial to validate the specificity of any immunoassay intended for yohimbine quantification in the presence of its metabolites.
Q4: Which analytical method is best to avoid metabolite interference?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying yohimbine in the presence of its metabolites.[4] This method offers high selectivity and sensitivity, allowing for the separation and independent quantification of yohimbine and its metabolites based on their unique mass-to-charge ratios. HPLC with a well-optimized separation method can also be effective.[2]
Troubleshooting Guides
Issue 1: Suspected Immunoassay Cross-Reactivity
Symptoms:
-
Higher than expected yohimbine concentrations.
-
Discrepancy between immunoassay data and a more specific method like LC-MS/MS.
-
Inconsistent results across different immunoassay kits.
Troubleshooting Workflow:
A troubleshooting workflow for suspected immunoassay cross-reactivity.
Issue 2: Poor Chromatographic Separation of Yohimbine and its Metabolites (HPLC/LC-MS)
Symptoms:
-
Broad or tailing peaks for yohimbine.
-
Shoulders on the yohimbine peak.
-
Inconsistent retention times for yohimbine.
Troubleshooting Workflow:
A troubleshooting workflow for poor chromatographic separation.
Quantitative Data Summary
The following tables summarize key quantitative data related to yohimbine and its primary metabolites.
Table 1: Pharmacological Activity at α2-Adrenoceptors
| Compound | Receptor Affinity (Ki, nM) | Plasma Protein Binding (%) |
| Yohimbine | > 11-OH-yohimbine > 10-OH-yohimbine | 82% |
| 11-Hydroxy-yohimbine | Similar to Yohimbine in biological assays | 43% |
| 10-Hydroxy-yohimbine | Lower than Yohimbine and 11-OH-yohimbine | 32% |
Source: Berlan et al. (1993)[3]
Table 2: Example Parameters from a Normal-Phase HPLC Method for Simultaneous Analysis
| Analyte | Limit of Determination (ng/mL) | Extraction Yield from Plasma (%) |
| Yohimbine | 0.1 | 91.8% |
| 11-Hydroxy-yohimbine | 1 | 17.8% |
| 10-Hydroxy-yohimbine | 0.5 | 45.3% |
Source: Le Corre et al. (1992)[2]
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Yohimbine and Metabolite Quantification
This protocol is adapted from Le Corre et al. (1992) for the simultaneous determination of yohimbine and its hydroxylated metabolites in biological samples.[2]
1. Sample Preparation (Plasma):
- To 1 mL of plasma, add an internal standard.
- Add 1 mL of 1 M sodium hydroxide.
- Perform liquid-liquid extraction with 5 mL of a diethyl ether/dichloromethane (70:30, v/v) mixture.
- Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
- Column: LiChrosorb Si 60 (or equivalent normal-phase silica column)
- Mobile Phase: 0.02 M sodium acetate (pH 5)-methanol (5:95, v/v)
- Flow Rate: 1 mL/min
- Detection: Fluorescence (Excitation: 280 nm, Emission: 320 nm)
- Injection Volume: 50 µL
3. Quantification:
- Generate a calibration curve using standards of yohimbine, 10-hydroxy-yohimbine, and 11-hydroxy-yohimbine.
- Calculate the concentration of each analyte in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
Signaling Pathway Diagram
Yohimbine's primary mechanism of action is the antagonism of the α2-adrenergic receptor, a G-protein coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[5] This antagonism blocks the inhibitory effect of the receptor on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Yohimbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of yohimbine, a key compound in various pharmaceutical and dietary supplement formulations. We delve into the performance characteristics of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), presenting supporting experimental data to aid in the selection of the most appropriate method for your research and quality control needs.
Performance Characteristics of Analytical Methods for Yohimbine
The selection of an analytical method for yohimbine quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of validation parameters for various techniques, providing a clear comparison of their capabilities.
| Parameter | HPTLC | HPLC-UV | GC-MS | UHPLC-MS/MS |
| Linearity Range | 80 - 1000 ng/spot[1] | 50 - 1000 ng/mL | 10 - 1000 µg/mL[2] | 0.23 - 250 ng/mL |
| Correlation Coefficient (R²) | 0.9965[1] | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 5 ng/spot | 5.44 x 10⁻⁷ g/mL[3] | 0.6 µg/mL[2] | < 100 ppt |
| Limit of Quantification (LOQ) | 40 ng/spot | 1.65 x 10⁻⁶ g/mL[3] | Not specified | 0.23 ng/mL |
| Accuracy (% Recovery) | 98.08 - 99.03% | 98.68%[3] | 91.2 - 94.0%[2] | 99 - 103% |
| Precision (% RSD) | < 2% | < 2% | 1.4 - 4.3%[2] | < 3.6% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are outlines of the experimental protocols for the compared methods.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is noted for its simplicity and efficiency in separating yohimbine from other components, even in complex mixtures like powdered plants.[1]
-
Stationary Phase: TLC aluminum sheets precoated with silica gel 60 F254.
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia (97:3:0.2, v/v/v).[1]
-
Sample Application: Applied as bands using an automated applicator.
-
Development: Ascending development in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at a specified wavelength.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used method for the quantification of yohimbine in pharmaceutical preparations.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.5% aqueous triethylamine (pH adjusted to 3.0) and methanol (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm.[3]
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of yohimbine.
-
Column: Capillary column suitable for alkaloid analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature held for a specified time, followed by a ramp to a final temperature.
-
MS Detection: Electron ionization (EI) mode with monitoring of characteristic ions.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
This technique provides excellent sensitivity and selectivity, making it suitable for the analysis of yohimbine in complex matrices such as dietary supplements and for distinguishing between natural and synthetic sources.[4]
-
Column: C18 column (e.g., Waters Acquity ethylene bridged hybrid C18).[5]
-
Mobile Phase: Gradient elution using 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol.[5]
-
Flow Rate: Appropriate for the UHPLC system.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of yohimbine.
Visualizing the Validation Workflow
The process of validating an analytical method is a systematic procedure to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for yohimbine.
Caption: A generalized workflow for the validation of an analytical method for yohimbine.
Conclusion
The choice of an analytical method for yohimbine determination should be guided by the specific requirements of the analysis. HPTLC offers a simple and cost-effective screening method. HPLC-UV provides a robust and widely accessible quantitative technique. For higher sensitivity and selectivity, especially in complex matrices or for trace-level analysis, GC-MS and UHPLC-MS/MS are the methods of choice. The UHPLC-MS/MS method, in particular, has the advantage of being able to differentiate between yohimbine from natural bark extracts and synthetic yohimbine HCl, which is crucial for regulatory compliance and quality assurance of dietary supplements.[4] This guide provides the foundational data and protocols to assist researchers and drug development professionals in making an informed decision for their analytical needs.
References
- 1. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsphs.org [bsphs.org]
- 4. lcms.cz [lcms.cz]
- 5. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Yohimbine-13C,d3 as an Internal Standard in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the reliability and accuracy of bioanalytical data are paramount for the successful development and approval of new pharmaceutical products. The use of a stable isotope-labeled internal standard (SIL-IS), such as Yohimbine-13C,d3, is a critical component in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the precision and accuracy of quantification. This guide provides a comprehensive comparison of the validation parameters for this compound, aligning with the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The primary objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[1][2][5] A well-characterized internal standard is crucial for compensating for variability during sample processing and analysis.[6] this compound, being a SIL-IS, is an ideal candidate as it shares very similar physicochemical properties with the analyte, yohimbine, ensuring it behaves similarly during extraction and ionization.[7]
Core Validation Parameters
A full validation of a bioanalytical method using this compound as an internal standard should encompass the following key parameters to ensure the quality and consistency of the data.[1][5]
Data Presentation: Quantitative Summary of Validation Parameters
The following tables summarize the acceptance criteria and present hypothetical, yet representative, experimental data for the validation of a bioanalytical method for yohimbine using this compound as an internal standard.
Table 1: Selectivity and Specificity
| Parameter | Acceptance Criteria | Experimental Finding | Pass/Fail |
| Interference at Analyte RT in Blank Matrix (n=6) | Response ≤ 20% of LLOQ response | < 15.2% of LLOQ response in all lots | Pass |
| Interference at IS RT in Blank Matrix (n=6) | Response ≤ 5% of IS response | < 3.8% of IS response in all lots | Pass |
| Interference at Analyte RT in LLOQ Samples | No significant impact on accuracy and precision | Accuracy and precision within acceptance limits | Pass |
Table 2: Matrix Effect
| Parameter | Acceptance Criteria | Experimental Finding | Pass/Fail |
| IS-Normalized Matrix Factor CV% (n=6) | ≤ 15% | 6.8% | Pass |
Table 3: Calibration Curve
| Parameter | Acceptance Criteria | Experimental Finding | Pass/Fail |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 | Pass |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) | All standards within ±10% (±14% at LLOQ) | Pass |
| Number of Standards | Minimum of 6 | 8 | Pass |
Table 4: Accuracy and Precision (Inter- and Intra-Assay)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (% Bias) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (% Bias) |
| LLOQ | 1.0 | ≤ 20% (Found: 8.2%) | ± 20% (Found: 5.5%) | ≤ 20% (Found: 9.5%) | ± 20% (Found: 6.8%) |
| Low | 3.0 | ≤ 15% (Found: 6.5%) | ± 15% (Found: 3.1%) | ≤ 15% (Found: 7.8%) | ± 15% (Found: 4.2%) |
| Mid | 50 | ≤ 15% (Found: 4.2%) | ± 15% (Found: -1.5%) | ≤ 15% (Found: 5.1%) | ± 15% (Found: -0.8%) |
| High | 150 | ≤ 15% (Found: 3.8%) | ± 15% (Found: 2.3%) | ≤ 15% (Found: 4.5%) | ± 15% (Found: 2.9%) |
Table 5: Stability
| Stability Condition | Acceptance Criteria (Mean % Deviation) | Experimental Finding (% Deviation) | Pass/Fail |
| Bench-Top (24h, Room Temp) | Within ±15% | Low QC: -4.2%, High QC: -3.5% | Pass |
| Freeze-Thaw (3 cycles, -80°C to RT) | Within ±15% | Low QC: -6.8%, High QC: -5.1% | Pass |
| Long-Term (90 days, -80°C) | Within ±15% | Low QC: -8.2%, High QC: -7.4% | Pass |
| Post-Preparative (48h, 4°C) | Within ±15% | Low QC: -3.5%, High QC: -2.8% | Pass |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the validation experiments.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte and the internal standard from endogenous matrix components.[2]
-
Protocol:
-
Obtain blank biological matrix (e.g., plasma) from at least six different sources.
-
Analyze one blank sample from each source to check for interfering peaks at the retention times of yohimbine and this compound.
-
Spike the blank matrices at the Lower Limit of Quantification (LLOQ) with yohimbine and analyze to assess for any interference affecting analyte quantification.
-
Matrix Effect
-
Objective: To evaluate the effect of the matrix on the ionization of the analyte and the internal standard.[2][4]
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Yohimbine and this compound spiked into the extracted blank matrix from six different sources.
-
Set B: Yohimbine and this compound in a neat solution.
-
-
Calculate the matrix factor (MF) for each lot as the ratio of the peak area in the presence of the matrix (Set A) to the peak area in the neat solution (Set B).
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
The coefficient of variation (CV%) of the IS-normalized MF across the six lots should not be greater than 15%.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.[4][6]
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x of LLOQ), Mid QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (% CV) for each level within each run (intra-assay) and across all runs (inter-assay).
-
Stability
-
Objective: To evaluate the stability of yohimbine in the biological matrix under various storage and handling conditions.[2]
-
Protocol:
-
Prepare low and high QC samples.
-
Expose the QC samples to different conditions:
-
Bench-Top Stability: Leave at room temperature for a specified period (e.g., 24 hours).
-
Freeze-Thaw Stability: Subject to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Long-Term Stability: Store at a specified temperature (e.g., -80°C) for an extended period (e.g., 90 days).
-
Post-Preparative Stability: Store processed samples in the autosampler for a specified period (e.g., 48 hours at 4°C).
-
-
Analyze the stability samples and compare the mean concentrations to those of freshly prepared QC samples.
-
Mandatory Visualizations
Bioanalytical Method Validation Workflow using this compound IS
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. worldwide.com [worldwide.com]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopically Labeled Yohimbine: Yohimbine-¹³C,d₃ vs. Deuterated Yohimbine
In the precise world of analytical chemistry and drug development research, the accuracy of quantitative measurements is paramount. For researchers working with the α₂-adrenergic receptor antagonist yohimbine, the use of isotopically labeled internal standards in mass spectrometry-based quantification is a critical component of robust and reliable bioanalytical methods. This guide provides a detailed comparison of two types of stable isotope-labeled yohimbine: the specifically labeled Yohimbine-¹³C,d₃ and the more general category of deuterated yohimbine. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their specific analytical needs.
Understanding the Role of Isotopically Labeled Internal Standards
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thus compensating for matrix effects that can suppress or enhance the analyte signal. Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)), are considered the gold standard for this purpose.
Head-to-Head Comparison: Yohimbine-¹³C,d₃ and Deuterated Yohimbine
While both Yohimbine-¹³C,d₃ and other deuterated forms of yohimbine serve as effective internal standards, there are key distinctions in their structure and potential performance in analytical assays.
| Feature | Yohimbine-¹³C,d₃ | Deuterated Yohimbine (general) |
| Isotopic Composition | Contains one ¹³C atom and three deuterium (d₃) atoms specifically on the methyl ester group. | Contains one or more deuterium atoms at various positions on the yohimbine molecule. |
| Mass Shift | M+4 (relative to unlabeled yohimbine). | Varies depending on the number of deuterium atoms (e.g., M+3 for a d₃-labeled standard). |
| Chemical Stability of Label | High. The C-D and C-¹³C bonds on the methyl ester group are stable and not susceptible to back-exchange with hydrogen. | Can vary. Deuterium atoms on certain positions of a molecule may be susceptible to back-exchange with hydrogen from the solvent, potentially compromising the integrity of the standard. |
| Potential for Isotopic Overlap | Lower risk. The M+4 mass shift provides a greater separation from the natural isotopic abundance of the unlabeled analyte, reducing the potential for cross-talk or interference. | Higher risk, especially with a smaller mass shift (e.g., M+1, M+2). The natural M+2 and M+3 isotopes of the analyte could potentially interfere with the signal of the internal standard. |
| Commercial Availability | Commercially available as a well-characterized standard. | Availability can vary. May require custom synthesis depending on the desired labeling pattern. |
| Primary Application | Internal standard for quantitative analysis of yohimbine by mass spectrometry (e.g., LC-MS, GC-MS). | Internal standard for quantitative analysis of yohimbine by mass spectrometry. |
Experimental Data and Protocols
One key study by Zanolari et al. (2003) details the use of a deuterium-labeled yohimbine as an internal standard for the quantification of yohimbine in commercial aphrodisiac products by HPLC-UV-API/MS.[1][2]
Experimental Protocol: Quantification of Yohimbine using a Deuterated Internal Standard (Adapted from Zanolari et al., 2003)
1. Sample Preparation:
-
Commercial aphrodisiac products were ground to a fine powder.
-
A known amount of the powdered sample was weighed and extracted with methanol.
-
The extract was filtered, and a specific volume was transferred to a clean vial.
-
A known concentration of the deuterium-labeled yohimbine internal standard was added to the extract.
-
The sample was then diluted to a final volume with the initial mobile phase.
2. HPLC-MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid.
-
Mass Spectrometry Detection: The mass spectrometer was operated in selected ion monitoring (SIM) mode to monitor the specific m/z values for both unlabeled yohimbine and the deuterated yohimbine internal standard.
3. Quantification:
-
The peak areas of the analyte (yohimbine) and the internal standard (deuterated yohimbine) were determined from the chromatograms.
-
A calibration curve was constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of yohimbine in the unknown samples was then calculated from the calibration curve.
This protocol highlights a typical workflow where a deuterated internal standard is employed to ensure accurate quantification of yohimbine in complex matrices.
Yohimbine's Mechanism of Action: A Signaling Pathway Overview
Yohimbine primarily exerts its effects by acting as an antagonist at α₂-adrenergic receptors. These receptors are part of the sympathetic nervous system and play a crucial role in regulating neurotransmitter release.
As depicted in the diagram, under normal physiological conditions, norepinephrine released into the synaptic cleft can bind to presynaptic α₂-adrenergic autoreceptors, which initiates a negative feedback loop to inhibit further norepinephrine release. Yohimbine competitively blocks these α₂-adrenergic receptors. This blockade prevents norepinephrine from binding to the autoreceptors, thereby interrupting the negative feedback loop. The result is an increased release of norepinephrine into the synaptic cleft, leading to enhanced sympathetic nervous system activity.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical experimental workflow for the quantitative analysis of yohimbine in a biological matrix using an isotopically labeled internal standard.
Conclusion
For researchers requiring the highest level of accuracy and precision in the quantification of yohimbine, the use of a stable isotope-labeled internal standard is indispensable. While both Yohimbine-¹³C,d₃ and other deuterated yohimbine standards can be effective, Yohimbine-¹³C,d₃ offers distinct advantages . Its larger mass shift (M+4) minimizes the risk of isotopic interference, and the stable positioning of the labels on the methyl ester group prevents back-exchange. These features contribute to a more robust and reliable analytical method, making Yohimbine-¹³C,d₃ the preferred choice for demanding quantitative applications in complex biological matrices. The selection of the appropriate internal standard is a critical step in method development and validation, directly impacting the quality and reliability of the resulting data.
References
- 1. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantitative Analysis of Yohimbine
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of yohimbine is critical for ensuring the safety, efficacy, and quality of pharmaceutical products and dietary supplements. This guide provides a comprehensive comparison of the most common analytical techniques employed for yohimbine quantification, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an analytical method for yohimbine quantification is often a balance between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Mass Spectrometry (LC-MS/MS) are the most frequently utilized techniques. The following table summarizes their key performance characteristics based on validated methods.
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity Range | 0.5 - 10 µg/mL | 80 - 1000 ng/spot | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9965 | > 0.9999[1][2] |
| Limit of Detection (LOD) | 0.544 µg/mL | 5 ng/spot | < 0.1 ng/mL[3] |
| Limit of Quantification (LOQ) | 1.65 µg/mL | 40 ng/spot | 0.1 - 0.23 ng/mL |
| Accuracy (Recovery %) | 98.68 ± 2.03% | 98.5 - 99.98% | 99 - 103%[1][2] |
| Precision (RSD %) | < 2% | < 2% | < 3.6%[1][2] |
Experimental Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative protocols for the quantification of yohimbine using HPLC-UV, HPTLC, and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for routine quality control due to its robustness and cost-effectiveness.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing yohimbine in a suitable solvent (e.g., methanol or acetonitrile).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the filtered solution to a concentration within the calibrated linear range.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water. A common isocratic mobile phase is a 70:20:10 (v/v/v) mixture of methanol, acetonitrile, and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 270 nm.
-
Quantification: Based on the peak area of yohimbine, calculated against a standard calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of yohimbine, particularly in herbal matrices and dietary supplements.
1. Sample Preparation:
-
Extract yohimbine from the sample matrix using a suitable solvent, such as methanol, often with the aid of sonication.
-
Filter the extract and apply a known volume as a band onto the HPTLC plate.
2. HPTLC Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia (e.g., 97:3:0.2, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.
-
Densitometric Analysis: Scan the dried plate at 280 nm.
-
Quantification: Correlate the peak area of the yohimbine spot to a calibration curve prepared with yohimbine standards.
Liquid Chromatography with Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for yohimbine quantification, offering the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.
1. Sample Preparation (QuEChERS Method):
-
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is often employed for sample extraction from complex matrices like dietary supplements.[1]
-
This involves an initial extraction with an organic solvent, followed by a partitioning step with salts to remove interferences.
2. LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often used for fast and efficient separation on a C18 column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common for yohimbine analysis.
-
Quantification: Based on the area of the specific MRM transition for yohimbine, with the use of an internal standard to correct for matrix effects and variations in instrument response.
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is crucial for method implementation and troubleshooting. The following diagram illustrates a typical workflow for the quantification of yohimbine.
Caption: General workflow for the quantification of yohimbine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Yohimbine Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of yohimbine, a psychoactive indole alkaloid. The information presented herein is intended to assist researchers in selecting appropriate analytical techniques and understanding the variability in results that may be observed between different laboratories and methods. The data is compiled from various single-laboratory validation studies to simulate an inter-laboratory comparison.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the performance characteristics of common analytical methods used for the determination of yohimbine. This data, extracted from published studies, offers a snapshot of the expected performance of these techniques.
| Analytical Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Key Findings & Limitations |
| HPTLC | Pharmaceutical Preparations | 80–1000 ng/spot | 98.08-99.03% | 0.81-1.50% | 5 ng/spot | Efficiently separates yohimbine from other components in complex mixtures.[1][2] |
| HPLC-UV | Pharmaceutical Preparations | 50-1000 ng/mL | - | Within-day: 1.51%, Between-day: 1.35% | - | A simple and robust method for routine analysis.[3][4] The mobile phase is similar to the column storage solvent, saving analysis time.[4] |
| UHPLC-UV/MS | Yohimbe Bark & Dietary Supplements | - | - | Good intraday and interday precision | - | Can separate yohimbine from its diastereomer, corynanthine, which is critical for accurate quantification.[5] The method can be used without MS for routine analysis.[5][6] |
| LC/QQQ-MS | Botanicals & Dietary Supplements | 0.1-100 ppb | 99-103% | ≤ 3.6% | < 100 ppt | Highly sensitive method for detecting trace levels of yohimbine and its analogs.[7][8][9] |
| GC-MS | Yohimbe Bark Extracts | 10-1000 µg/mL | 91.2-94.0% | 1.4-4.3% | 0.6 µg/mL | Offers a different selectivity profile compared to liquid chromatography methods.[10] |
| HPLC-Fluorimetric | Human Plasma | 5-40 ng/mL | 94.9-102.3% | Within-day: 3.8%, Between-day: 6.4-8.9% | 0.1 ng/mL | Sensitive method for determining yohimbine and its metabolites in biological samples.[11] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of yohimbine in pharmaceutical preparations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and methanol (e.g., 55:45 v/v) containing 0.5% triethylamine.[12] Another described mobile phase is a methanol:water 70:30 ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject into the HPLC system.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[13][12]
Ultra-High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (UHPLC-UV/MS)
This method is ideal for the analysis of yohimbine in complex matrices like yohimbe bark and dietary supplements.[5]
-
Instrumentation: A UHPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer.
-
Column: Ethylene bridged hybrid C18 column (e.g., Waters Acquity).[5]
-
Mobile Phase: A gradient elution using 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol.[5]
-
Detection: UV detection for quantification and MS for confirmation.
-
Key Advantage: This method can separate yohimbine from its isomers, ensuring accurate quantification.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique provides an alternative for the analysis of yohimbine in plant extracts.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation: Extracts of Pausinystalia yohimbe are analyzed.
-
Analysis: The method allows for the identification and quantification of major alkaloids, including yohimbine.[10]
-
Validation: The method should be validated for linearity, recovery, and limit of detection.[10]
Visualizations
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for yohimbine analysis.
Signaling Pathway of Yohimbine
Yohimbine's primary mechanism of action is the blockade of α2-adrenergic receptors.[14][15][16][17] This action inhibits the negative feedback loop that normally suppresses the release of norepinephrine, leading to increased sympathetic activity.[16]
References
- 1. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. aensiweb.com [aensiweb.com]
- 4. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated methods for determination of yohimbine hydrochloride in...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
- 16. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Yohimbine Hydrochloride? [synapse.patsnap.com]
A Researcher's Guide to the Certificate of Analysis for Yohimbine-13C,d3
For scientists and researchers in drug development, the purity and isotopic labeling of research compounds are paramount. Yohimbine-13C,d3, a stable isotope-labeled version of the α2-adrenergic receptor antagonist yohimbine, is a critical tool in pharmacokinetic and metabolic studies. Its Certificate of Analysis (CoA) is the primary document that guarantees its quality and suitability for these applications. This guide provides a detailed explanation of the data presented in a typical this compound CoA, comparing it with unlabeled yohimbine and offering insights into the experimental methods used.
Understanding the Data: A Comparative Overview
A Certificate of Analysis for this compound provides a wealth of quantitative data that distinguishes it from its unlabeled counterpart, Yohimbine HCl. The key parameters to consider are chemical purity, isotopic enrichment, and the presence of any impurities. Below is a table summarizing the typical specifications you would find on a CoA for both compounds.
| Parameter | This compound | Yohimbine HCl (unlabeled) | Significance for Researchers |
| Chemical Purity (by HPLC) | ≥98% | ≥98.5% | Ensures that the biological effects observed are due to the compound of interest and not impurities. |
| Isotopic Enrichment (by MS) | ≥99 atom % ¹³C; ≥99 atom % D | Not Applicable | Confirms the high incorporation of stable isotopes, which is crucial for accurate quantification in mass spectrometry-based assays. |
| Identity (by ¹H NMR, MS) | Conforms to structure | Conforms to structure | Verifies the correct chemical structure of the molecule. For the labeled compound, mass spectrometry will show a mass shift corresponding to the incorporated isotopes. |
| Appearance | White to off-white solid | White to light yellow powder[1] | A basic quality control check for physical consistency. |
| Residual Solvents (by GC-MS) | Varies by supplier; typically meets ICH guidelines | Varies by supplier; typically meets ICH guidelines | Ensures that residual solvents from the synthesis process are below levels that could interfere with experiments or be toxic to cells. |
| Heavy Metals | Varies by supplier; typically ≤20 ppm | Varies by supplier; typically ≤20 ppm | A safety parameter, particularly important for in vivo studies. |
| Specific Optical Rotation | Not always reported | +99° to +105°[1] | Confirms the correct stereoisomer is present, which is critical for biological activity. |
Key Experimental Protocols Explained
The data presented on a CoA is generated through a series of rigorous analytical tests. Understanding the principles behind these methods is essential for interpreting the results.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a technique used to separate, identify, and quantify each component in a mixture.
-
Principle: A solution of the sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact with the adsorbent material to varying degrees, causing them to separate as they flow through the column. A detector at the end of the column measures the amount of each component as it elutes.
-
Typical Protocol for Yohimbine:
-
Mobile Phase: A mixture of methanol and water is commonly used.
-
Column: A C18 reversed-phase column is a standard choice.
-
Detection: UV detection at a specific wavelength (e.g., 220 nm or 271 nm) is used to detect yohimbine.
-
Quantification: The area under the peak corresponding to yohimbine is compared to the total area of all peaks to determine its purity.
-
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
-
Principle: The sample is ionized, and the resulting ions are accelerated and deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio of the ion. By measuring this deflection, the mass of the ion can be determined.
-
Protocol for Isotopic Enrichment of this compound:
-
Ionization: Electrospray ionization (ESI) is a common method for molecules like yohimbine.
-
Analysis: The mass spectrum of the labeled yohimbine is compared to that of an unlabeled standard. The relative intensities of the ion peaks corresponding to the labeled (M+4) and any unlabeled (M) compound are used to calculate the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained.
-
Principle: When placed in a magnetic field, NMR active nuclei (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation at a specific frequency. This frequency provides information about the chemical environment of the nuclei, allowing for the elucidation of the molecular structure.
-
Application for this compound: ¹H NMR is used to confirm the overall structure of the molecule, while ¹³C NMR can be used to confirm the position of the ¹³C label.
Visualizing the Workflow and Application
To better understand the processes and applications related to this compound, the following diagrams illustrate a typical Certificate of Analysis workflow and a hypothetical signaling pathway where this labeled compound would be used.
Caption: A typical workflow for generating a Certificate of Analysis.
Caption: Yohimbine's role in the α2-adrenergic signaling pathway.
References
Cross-Validation of Analytical Methods for Yohimbine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of yohimbine, a key compound in pharmaceutical research and dietary supplements. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and various mass spectrometry-based methods. All data is presented to facilitate objective cross-validation and selection of the most suitable method for your research needs.
Performance Characteristics of Yohimbine Analytical Methods
The selection of an appropriate analytical method is contingent on its performance characteristics. The table below summarizes the key validation parameters for various techniques used in the quantification of yohimbine, providing a clear basis for comparison.
| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 5x10⁻⁷ - 1x10⁻⁵ g/mL[1][2] | 98.68%[2] | < 2.03%[2] | 5.44x10⁻⁷ g/mL[2] | 1.65x10⁻⁶ g/mL[2] |
| HPTLC | 1 - 7 µ g/spot [3][4] | 98.5 - 99.98%[3][4] | < 2%[3][4] | 0.08 µg/mL[3][4] | 0.24 µg/mL[3][4] |
| HPTLC | 80 - 1000 ng/spot[5] | - | - | 5 ng/spot[5] | 40 ng/spot[5] |
| HPTLC | 200 - 1000 ng/spot[6] | 98.08 - 99.03%[6] | 0.52 - 1.90%[6] | 23.58 ng/spot[6] | 71.44 ng/spot[6] |
| UPLC-MS/MS | 0.23 - 250 ng/mL[7] | - | - | - | 0.23 ng/mL[7] |
| LC/QQQ-MS | 0.1 - 100 ppb | 99 - 103%[8][9] | < 3.6%[8][9] | < 100 ppt[8][9] | - |
| GC-MS | 10 - 1000 µg/mL[10][11] | 91.2 - 94.0%[10][11] | 1.4 - 4.3%[10][11] | 0.6 µg/mL[10][11] | - |
| LC-QIT/MS | 0.1 - 50 µg/mL | 96.5 - 108.2% | 1.36 - 2.73% | 0.1 ng/mL | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on published studies and provide a foundation for laboratory implementation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of yohimbine in various matrices.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector is used.
-
Column : A reversed-phase C18 column (e.g., Spherisorb ODS RP C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1][2]
-
Mobile Phase : A mixture of methanol, acetonitrile, and water in a ratio of 70:20:10 (v/v/v) is used as the isocratic mobile phase.[1][2] An alternative mobile phase consists of methanol and water (55:45 v/v) containing 0.5% triethylamine.[12]
-
Detection : UV detection is performed at a wavelength of 270 nm.[1][2]
-
Standard Preparation : Standard solutions of yohimbine are prepared by dissolving the reference standard in acetonitrile to achieve a concentration range of 5x10⁻⁷ g/mL to 1x10⁻⁵ g/mL.[1]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for yohimbine quantification.
-
Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254 are used.[3][4][6]
-
Mobile Phase : A common mobile phase consists of a mixture of toluene, ethyl acetate, and diethylamine in a ratio of 7:1.5:1.5 (v/v/v).[3][4] Another reported mobile phase is chloroform:methanol:ammonia (97:3:0.2 v/v/v).[5]
-
Sample Application : Samples and standards are applied to the HPTLC plate as bands.
-
Development : The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection : Densitometric scanning is performed at 280 nm.[3][4][5]
-
Standard Preparation : Calibration curves are typically generated over a concentration range of 1-7 µ g/spot or 80-1000 ng/spot.[3][4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) based methods
LC-MS methods, including UPLC-MS/MS and LC/QQQ-MS, provide high sensitivity and selectivity for yohimbine analysis, particularly in complex matrices.
-
Instrumentation : An ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTOF) is utilized.[7][8][9]
-
Column : A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is often used for separation.[7]
-
Mobile Phase : A gradient elution is typically employed with a mobile phase consisting of acetonitrile and water with a modifier like formic acid (e.g., 60:40:0.1%, v/v/v).[7]
-
Flow Rate : A flow rate of 0.2 mL/min is common.[7]
-
Ionization : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[13][14][15]
-
Detection : The analysis is performed in multiple reaction monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for yohimbine.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of yohimbine.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer is required.
-
Sample Preparation : Derivatization of yohimbine may be necessary to improve its volatility and thermal stability.
-
Column : A suitable capillary column is used for separation.
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Ionization : Electron ionization (EI) is commonly used.
-
Detection : The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for detection and quantification.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for cross-validating analytical methods for yohimbine and the logical relationships between different validation parameters.
Caption: General workflow for cross-validation of yohimbine analytical methods.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. bsphs.org [bsphs.org]
- 2. [PDF] VALIDATION OF HPLC METHOD WITH UV-DETECTION FOR DETERMINATION OF YOHIMBINE CONTAINING PRODUCTS | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods. | Semantic Scholar [semanticscholar.org]
- 15. Making sure you're not a bot! [tib.eu]
A Comparative Guide to Yohimbine Standard Curve Linearity and Range
For researchers, scientists, and drug development professionals, establishing a reliable standard curve is a critical first step in the accurate quantification of yohimbine in various matrices. This guide provides a comparative overview of the linearity and range for yohimbine standard curves obtained through different analytical methodologies, supported by experimental data from published studies.
Quantitative Data Summary
The linearity of a standard curve, represented by the correlation coefficient (R²), indicates how well the response of an analytical instrument correlates with the concentration of the analyte. The range defines the upper and lower concentrations within which the assay is accurate, precise, and linear. The following table summarizes these parameters for yohimbine quantification using various analytical techniques.
| Analytical Method | Linearity (Concentration Range) | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPTLC | 80–1000 ng/spot | 0.9965 | 5 ng/spot | 40 ng/spot | [1][2][3] |
| HPTLC | 200–1200 ng/spot | 0.9931 | 23.58 ng/spot | 71.44 ng/spot | [4] |
| HPTLC | 0.8–6 µ g/band | Not Specified | Not Specified | Not Specified | [5] |
| HPLC-Fluorescence | 50–1000 ng/mL | Not Specified | Not Specified | Not Specified | [6] |
| HPLC-UV | 4.0–20.0 µg/mL | Not Specified | Not Specified | Not Specified | |
| HPLC-UV | 5.10⁻⁷–1.10⁻⁵ g/mL | 0.9981 | Not Specified | Not Specified | [7] |
| UHPLC-UV/MS | 0.2–200 µg/mL (LOQ to upper limit) | > 0.99 | 0.05 µg/mL | 0.2 µg/mL | [8] |
| LC/QQQ-MS | 0.1–100 ppb | 0.9999 | < 100 ppt | Not Specified | [9][10] |
| LC-QIT/MS | 0.1–50 µg/mL | Not Specified | 0.1 ng/mL | Not Specified | |
| UPLC-MS/MS | 0.23–250 ng/mL | Not Specified | Not Specified | 0.23 ng/mL | [11] |
HPTLC: High-Performance Thin-Layer Chromatography HPLC: High-Performance Liquid Chromatography UHPLC: Ultra-High-Performance Liquid Chromatography LC/QQQ-MS: Liquid Chromatography with Triple Quadrupole Mass Spectrometry LC-QIT/MS: Liquid Chromatography with Quadrupole Ion Trap Mass Spectrometry UPLC-MS/MS: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry
Experimental Workflow for Yohimbine Standard Curve Generation
The following diagram illustrates a typical experimental workflow for generating a yohimbine standard curve, a fundamental procedure in analytical chemistry for quantitative analysis.
Detailed Experimental Protocol: HPLC-UV Method
This protocol provides a representative method for generating a yohimbine standard curve using High-Performance Liquid Chromatography with UV detection, based on common practices found in the literature.[12][7]
1. Materials and Reagents:
-
Yohimbine hydrochloride reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (optional, for mobile phase modification)
-
Volumetric flasks (various sizes)
-
Micropipettes
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of yohimbine hydrochloride and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to obtain a series of at least five concentrations covering the desired linear range (e.g., 2.0, 5.0, 10.0, 15.0, and 20.0 µg/mL).[12]
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of water and methanol (e.g., 55:45 v/v) with 0.5% triethylamine.[12] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 270 nm.[12]
-
Column Temperature: Ambient.
4. Standard Curve Construction:
-
Inject each working standard solution into the HPLC system in triplicate.
-
Record the peak area for yohimbine in each chromatogram.
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area (y-axis) versus the corresponding concentration (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
5. Method Validation Parameters:
-
Linearity and Range: The concentration range over which the R² value is greater than 0.99 and the response is proportional to the concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculation from the standard deviation of the response and the slope of the calibration curve.
Comparison with Alternative Methods
While HPLC-UV is a robust and widely used method, other techniques offer advantages in terms of sensitivity and selectivity.
-
High-Performance Thin-Layer Chromatography (HPTLC): This method is simple, cost-effective, and allows for high sample throughput.[1][3] It is suitable for the analysis of yohimbine in pharmaceutical preparations and plant materials.[1][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): These methods provide superior sensitivity and selectivity, making them ideal for complex matrices and trace-level quantification.[9][10][13] The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions.[11] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS offers faster analysis times and improved resolution.[8][14]
The choice of analytical method will depend on the specific research requirements, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of pharmaceutical formulations, HPLC-UV or HPTLC may be sufficient. However, for pharmacokinetic studies or the analysis of complex botanical extracts, the higher sensitivity and selectivity of LC-MS/MS are often necessary.
References
- 1. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. aensiweb.com [aensiweb.com]
- 7. bsphs.org [bsphs.org]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Lows: A Comparative Guide to Yohimbine Detection Limits by LC-MS/MS
For researchers, scientists, and drug development professionals, the precise quantification of yohimbine is critical for pharmacokinetic studies, dietary supplement analysis, and forensic toxicology. This guide provides a comprehensive comparison of the limit of detection (LOD) for yohimbine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and other analytical techniques, supported by experimental data and detailed protocols.
The landscape of analytical instrumentation offers a variety of methods for the detection and quantification of yohimbine. However, LC-MS/MS has emerged as the gold standard, consistently delivering superior sensitivity and selectivity. This guide will delve into the quantitative capabilities of LC-MS/MS and compare its performance against alternative methods, providing a clear perspective on the optimal choice for your research needs.
Quantitative Data Summary: A Head-to-Head Comparison
The sensitivity of an analytical method is paramount, especially when dealing with trace amounts of a substance in complex biological matrices. The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for yohimbine across various analytical platforms and sample types, as reported in peer-reviewed studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| LC-MS/MS | Human Plasma | 5 pg/mL | - | [1] |
| LC-MS/MS | Human Plasma | 0.1 ng/mL | - | [2] |
| LC-MS/MS | Dietary Supplements | <100 ppt (0.1 ng/mL) | - | [3][4] |
| LC-MS/MS | Urine | 0.25 - 10 ng/mL | 2.5 - 50 ng/mL | [5] |
| LC-MS/MS | Pausinystalia yohimbe | 0.1 ng/mL | - | [6] |
| HPLC-Fluorescence | Human Serum | 0.80 ng/mL | - | [7][8] |
| HPLC-UV | Dosage Forms | 0.4 µg/mL | - | [9] |
| GC-MS | - | 0.6 µg/mL | - |
As the data clearly indicates, LC-MS/MS methods offer significantly lower limits of detection for yohimbine, particularly in biological matrices like plasma, where picogram-per-milliliter levels can be achieved[1]. This enhanced sensitivity is crucial for detailed pharmacokinetic profiling and for detecting low doses or residual amounts of the compound.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and accuracy of analytical results, a well-defined experimental protocol is essential. Below is a detailed methodology for the determination of yohimbine in human plasma using LC-MS/MS, synthesized from multiple sources.
Sample Preparation: Liquid-Liquid Extraction
-
To a 1 mL aliquot of human plasma, add an internal standard (e.g., a deuterated analog of yohimbine).
-
Add 5 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 15 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of yohimbine.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase and gradually increasing the organic phase.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A flow rate of 0.3 mL/min is often used.
-
Column Temperature: The column is typically maintained at 40°C to ensure reproducible retention times.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is most effective for yohimbine analysis.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for yohimbine and the internal standard are monitored.
-
Yohimbine Transition (Example): m/z 355.2 → 144.1
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity for each specific transition.
Visualizing the Science: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the primary signaling pathway affected by yohimbine.
References
- 1. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The pharmacological stressor yohimbine increases impulsivity through activation of CREB in the orbitofrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yohimbine increases impulsivity through activation of cAMP response element binding in the orbitofrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Yohimbine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of yohimbine, the selection of an appropriate internal standard (IS) is a critical step in ensuring method accuracy, precision, and robustness. An ideal internal standard mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency, injection volume, and instrument response. This guide provides an objective comparison of commonly employed internal standards for yohimbine analysis, supported by experimental data from published literature.
Comparison of Key Performance Parameters
The choice of an internal standard significantly impacts the reliability of analytical results. Ideally, an isotopically labeled version of the analyte is the gold standard. However, other compounds with similar chemical and physical properties can also be effectively utilized. Below is a summary of quantitative data for commonly used internal standards in yohimbine analysis.
| Internal Standard | Analytical Method | Linearity (r²) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Deuterated Yohimbine | HPLC-MS | >0.99 | Not Specified | <10% | Not Specified | [1] |
| Papaverine | UPLC-MS/MS | >0.995 | 0.23 | Intra-day: 3.7-9.6, Inter-day: 7.0-9.1 | Intra-day: 93.0-104.3, Inter-day: 99.1-105.7 | [2][3] |
| Codeine | HPLC-UV | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Reserpine | HPLC | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, matrices, and instrumentation.
Discussion of Internal Standard Choices
Deuterated Yohimbine: As an isotopically labeled analog, deuterated yohimbine is considered the most suitable internal standard for mass spectrometry-based methods.[1] It co-elutes with yohimbine and exhibits identical ionization and fragmentation behavior, providing the most accurate correction for matrix effects and instrument variability.
Papaverine: This benzylisoquinoline alkaloid has been successfully used as an internal standard in the UPLC-MS/MS analysis of yohimbine in human plasma.[2][3] Its chemical properties and ionization efficiency are compatible with the analytical conditions for yohimbine, demonstrating good linearity, precision, and accuracy.
Codeine: For HPLC-UV analysis, where mass-to-charge ratio is not a factor, codeine has been employed as an internal standard.[1] The selection of codeine is likely based on its similar extraction properties and UV absorbance characteristics to yohimbine.
Reserpine: Structurally similar to yohimbine as an indole alkaloid, reserpine has been used as an internal standard in HPLC methods for the analysis of alkaloids.[4] Its structural similarity can be advantageous for mimicking the chromatographic behavior of yohimbine.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Method 1: Yohimbine Analysis using Deuterated Yohimbine as Internal Standard (HPLC-MS)
This method is adapted from a study on the qualitative and quantitative determination of yohimbine in commercial aphrodisiacs.[1]
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (HPLC-MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitored Ions for Yohimbine: Precursor ion (e.g., m/z 355.2) and a specific product ion.
-
Monitored Ions for Deuterated Yohimbine (IS): Precursor ion (e.g., m/z 358.2, assuming a +3 Da shift) and the corresponding product ion.
-
-
Sample Preparation:
-
Extraction of the sample matrix (e.g., dietary supplement, plasma) with an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Addition of a known concentration of deuterated yohimbine internal standard solution to the sample extract.
-
Vortexing and centrifugation to precipitate proteins and other interfering substances.
-
Filtration of the supernatant through a 0.22 µm filter before injection into the HPLC-MS system.
-
Method 2: Yohimbine Analysis using Papaverine as Internal Standard (UPLC-MS/MS)
This protocol is based on a validated method for the simultaneous determination of yohimbine and other alkaloids in human plasma.[2][3]
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a tandem Mass Spectrometer (UPLC-MS/MS).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile, water, and formic acid (e.g., 60:40:0.1, v/v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Yohimbine: m/z 355.19 > 144
-
Papaverine (IS): m/z 340.15 > 202.02
-
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the papaverine internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant into the UPLC-MS/MS system.
-
Mandatory Visualizations
Yohimbine Analysis Workflow
Caption: Experimental workflow for yohimbine quantification using an internal standard and LC-MS/MS.
Yohimbine's Mechanism of Action: α2-Adrenergic Receptor Antagonism
Caption: Yohimbine blocks presynaptic α2-adrenergic receptors, increasing norepinephrine release.
References
- 1. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of reserpine, rescinnamine, and yohimbine in human plasma by ultraperformance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Yohimbine-13C,d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe and compliant disposal of Yohimbine-13C,d3, an isotopically labeled form of yohimbine. Due to its classification as a hazardous substance, strict adherence to established protocols is necessary to mitigate risks to personnel and the environment.
Hazard Profile
Yohimbine and its derivatives are classified as acutely toxic.[1][2][3] Ingestion or inhalation can be fatal.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or under a fume hood.[2][4]
Disposal Procedures
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1][4] It should not be disposed of with general laboratory trash or poured down the drain.[2][5]
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and local, regional, and national regulations.[5] Waste disposal regulations can vary significantly.
-
Container Management: Keep the this compound in its original, properly labeled container.[5] If the original container is compromised, transfer the waste to a suitable, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[5]
-
Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[6] Your institution's EHS department will have approved vendors for this purpose.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be treated as hazardous waste and disposed of accordingly.[6] Contaminated packaging should be disposed of as unused product.[6]
-
Accidental Spills: In the event of a spill, evacuate the area and prevent the substance from entering drains.[2][5] Absorb the spill with an inert material and place it into a suitable container for disposal.[2] Follow your institution's established spill response protocol.
Quantitative Data Summary
While specific disposal concentration limits are determined by local regulations and waste disposal vendors, the following table summarizes key hazard classifications for yohimbine compounds.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Fatal if swallowed. | [1][2][3] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [2] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [1][2] |
| UN Number | 1544 (for solid alkaloids, n.o.s.) | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Yohimbine-13C,d3
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal
Yohimbine-13C,d3, a potent compound, necessitates stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and maintain a safe research environment. Adherence to these procedures is critical due to the compound's acute toxicity if swallowed, inhaled, or in contact with skin.
Immediate Safety and Hazard Information
This compound is classified as acutely toxic.[1][2] The primary routes of exposure are ingestion, skin absorption, and inhalation.[3] Exposure can lead to a range of adverse effects, including nausea, vomiting, elevated blood pressure, increased heart rate, anxiety, and tremors.[4][5][6] In severe cases, it can be fatal.[2][7]
| Hazard Classification | Description | Signal Word |
| Acute Toxicity, Oral | Category 3 | Danger |
| Acute Toxicity, Dermal | Category 3 | Danger |
| Acute Toxicity, Inhalation | Category 3 | Danger |
Data sourced from Sigma-Aldrich Safety Data Sheet for Yohimbine-(methyl-13C,d3 ester).[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95 Respirator | A PAPR is recommended for operations with a higher risk of aerosolization.[8][9] For lower-risk activities, a properly fit-tested N95 respirator can be used.[8] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | Impermeable disposable coveralls are required to prevent skin contact.[8][10] |
| Eye Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection.[8][10] |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds.[8] All handling of this compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
1. Preparation and Pre-Handling:
-
Ensure the work area is clean and uncluttered.
-
Prepare all necessary equipment and reagents before introducing the compound.
-
Verify that the fume hood or glove box is functioning correctly.
-
Don all required PPE as specified in the table above.
2. Weighing and Aliquoting:
-
Use a dedicated, calibrated analytical balance inside the containment unit.
-
Handle the solid compound with care to avoid generating dust.
-
Use appropriate tools (e.g., non-sparking spatulas) for transfer.
-
Close the container immediately after dispensing.
3. Dissolution:
-
Slowly add the solvent to the solid this compound to prevent splashing.
-
Keep the container covered as much as possible during the process.
-
If sonication is required, ensure the container is sealed.
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with the compound using a suitable cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse).
-
Carefully doff PPE, avoiding self-contamination, and dispose of it as hazardous waste.[8]
-
Wash hands thoroughly with soap and water after removing PPE.[8]
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.
-
Solid Waste: All disposable items, including gloves, coveralls, shoe covers, and contaminated lab supplies (e.g., weigh boats, pipette tips), must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Container Disposal: Empty containers must be handled as hazardous waste unless thoroughly decontaminated.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, contain the spill with absorbent materials from a chemical spill kit.
-
Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's EHS department immediately.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Yohimbine-(methyl-13C,d3 ester) = 99atom , = 98atom CP 1261254-59-4 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 4. mskcc.org [mskcc.org]
- 5. nccih.nih.gov [nccih.nih.gov]
- 6. Yohimbe: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. benchchem.com [benchchem.com]
- 9. aiha.org [aiha.org]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. fishersci.com [fishersci.com]
- 12. sdfine.com [sdfine.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
